molecular formula C5H7BrO2 B7859818 Methyl 4-bromocrotonate

Methyl 4-bromocrotonate

Cat. No.: B7859818
M. Wt: 179.01 g/mol
InChI Key: RWIKCBHOVNDESJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromocrotonate (CAS 1117-71-1) is a halogenated organic compound that serves as a highly useful and versatile intermediate in organic synthesis. Its molecular formula is C 5 H 7 BrO 2 and it has a molecular weight of 179.01 g/mol. This compound is characterized as a moisture- and heat-sensitive liquid that requires storage under inert gas in a refrigerated (0-10°C) environment. In research, this compound is valued as a key building block for the synthesis of more complex molecules. A prominent application is its use in diastereoselective Reformatsky reactions for the creation of novel bicyclic nucleosides. These conformationally restricted nucleosides are of significant interest in the development of potential antiviral agents and as monomers for conformationally restricted oligonucleotides, which have shown promise in antisense therapeutic and diagnostic applications . Beyond pharmaceuticals, this reagent also finds use as an intermediate in the agrochemical industry . Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It must be handled by technically qualified individuals. Specifications may vary by lot; please refer to the Certificate of Analysis for lot-specific data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO2/c1-8-5(7)3-2-4-6/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIKCBHOVNDESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061503
Record name 2-Butenoic acid, 4-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1117-71-1
Record name Methyl 4-bromo-2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1117-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenoic acid, 4-bromo-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butenoic acid, 4-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Methyl 4-Bromocrotonate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1117-71-1 Document Type: Technical Guide & Application Whitepaper Version: 2.0 (Scientific Review)

Executive Summary

Methyl 4-bromocrotonate (Methyl (E)-4-bromo-2-butenoate) is a specialized bifunctional electrophile widely utilized in the synthesis of complex pharmaceutical intermediates, terpenes, and amino acid derivatives. Its utility stems from its dual reactivity: it functions as both an allylic electrophile and a Michael acceptor, though its primary application lies in vinylogous Reformatsky reactions .

This guide addresses the critical handling requirements of this compound—specifically its lachrymatory nature and thermal instability—and provides validated protocols for its deployment in carbon-carbon bond-forming reactions.

Chemical Architectonics & Physical Profile

This compound is an


-unsaturated ester possessing a 

-bromide. This structure imparts significant reactivity but also inherent instability.
Physicochemical Data Table
PropertyValueTechnical Note
Molecular Formula

Molecular Weight 179.01 g/mol
Appearance Clear, colorless to yellow/brown liquidDarkens upon decomposition.[1][2][3]
Boiling Point 83–85 °C @ 13 mmHgDo not distill at atm pressure.
Density 1.522 g/mL @ 25 °CHigh density aids in phase separation.
Refractive Index

1.501
Purity indicator.
Flash Point 91–92 °CCombustible.
Solubility Soluble in THF, Et₂O, DCM; Insoluble in

Hydrolyzes slowly in moisture.
Storage 2–8 °C (Refrigerate) Store under inert gas (

/Ar).

Mechanistic Insight: The Regioselectivity Challenge

The core technical challenge when using this compound is controlling regioselectivity during nucleophilic attack or metal insertion.

The Vinylogous Reformatsky System

When treated with Zinc (Zn), the compound forms a zinc dienolate. This intermediate is ambident, capable of reacting at either the


-position (kinetic control) or the 

-position (thermodynamic/conjugation control).
  • 
    -Attack:  Results in a deconjugated 
    
    
    
    -hydroxy ester (branched product).
  • 
    -Attack:  Results in a conjugated unsaturated ester (linear chain extension).
    

Researchers must manipulate solvent polarity and temperature to steer this selectivity. Harder electrophiles typically favor


-attack, while softer conditions or specific Lewis acids can promote 

-selectivity.
Diagram: Reactivity & Regioselectivity Pathways

ReactivityMap Substrate This compound (CAS 1117-71-1) Zn Zn (Activation) Substrate->Zn Oxidative Insertion NuSub Allylic Substitution (Phosphonium Salts) Substrate->NuSub Sn2 / Sn2' Dienolate Zinc Dienolate (Ambident Nucleophile) Zn->Dienolate Formation Electrophile Aldehyde/Ketone (R-CHO) Dienolate->Electrophile Attack AlphaProd Alpha-Adduct (Branched, Deconjugated) Electrophile->AlphaProd Kinetic Path (Major) GammaProd Gamma-Adduct (Linear, Conjugated) Electrophile->GammaProd Thermodynamic Path (Minor)

Figure 1: Mechanistic divergence of this compound showing the competition between alpha and gamma addition pathways in Reformatsky reactions.

Safety & Handling (Critical)

Hazard Classification: DANGER

  • Lachrymator: This compound is a potent tear gas. Opening a bottle outside a fume hood will evacuate a laboratory.

  • Corrosive: Causes severe skin burns and eye damage (Category 1B).

Mandatory Safety Protocol
  • Engineering Controls: All handling must occur within a certified chemical fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory. A face shield is recommended during transfer.[3][4]

  • Decontamination: Glassware should be rinsed with a dilute alcoholic KOH solution or acetone in the hood before removal for cleaning.

  • Spill Management: Do not wipe with paper towels (increases surface area for evaporation). Absorb with vermiculite or sand, neutralize, and dispose of as hazardous chemical waste.

Validated Experimental Protocols

Protocol A: Vinylogous Reformatsky Reaction (General Procedure)

Objective: Coupling with benzaldehyde to form the hydroxy-ester derivative.

Materials:

  • This compound (1.0 equiv)[5]

  • Benzaldehyde (1.0 equiv)

  • Zinc dust (1.5 equiv) – Must be activated

  • THF (Anhydrous)

  • Trimethyl borate (Optional: Promotes

    
    -selectivity in some substrates)
    

Workflow:

  • Zinc Activation: Wash Zn dust with 1M HCl, then water, then acetone, and dry under high vacuum with heating. This is critical for initiation.

  • Initiation: In a flame-dried 3-neck flask under Argon, suspend activated Zn in minimal THF. Add a crystal of iodine.

  • Addition: Add 10% of the this compound solution. Warm gently until the iodine color fades (initiation sign).

  • Main Reaction: Add the remaining bromide and the aldehyde dropwise simultaneously (or pre-mixed) over 30–60 minutes. Maintain a gentle reflux.

  • Quench: Cool to 0°C. Quench with saturated

    
     (aq).
    
  • Workup: Extract with

    
     (x3). Wash combined organics with brine. Dry over 
    
    
    
    .
  • Purification: Silica gel chromatography. Note: The product is often a mixture of

    
     and 
    
    
    
    isomers.
Protocol B: Synthesis of Phosphonium Salt (Wittig Precursor)

Objective: Preparation of (3-methoxycarbonyl-2-propenyl)triphenylphosphonium bromide.

Rationale: This salt allows the 4-carboxy-butenyl moiety to be attached to ketones via Wittig olefination.

Workflow:

  • Dissolve this compound (10 mmol) in anhydrous Toluene (20 mL).

  • Add Triphenylphosphine (

    
    ) (10 mmol).
    
  • Stir at room temperature for 12–24 hours. The product often precipitates as a white solid.

  • Filtration: Filter the solid under inert atmosphere (hygroscopic).

  • Wash: Wash with cold dry toluene or hexane to remove unreacted starting materials.

  • Drying: Dry under high vacuum. Store in a desiccator.

Stability & Storage Troubleshooting

This compound is prone to autocatalytic decomposition . The bromide can hydrolyze to form HBr, which catalyzes further degradation and polymerization.

ObservationDiagnosisRemediation
Liquid turns dark brown/black Polymerization/DecompositionDistill under reduced pressure immediately if salvageable; otherwise discard.
Fuming upon opening Hydrolysis (HBr release)Material is compromised. Do not use for sensitive catalysis.
Precipitate formation PolymerizationFilter; check purity of filtrate by NMR.

Best Practice: Purchase in small quantities (e.g., 1g, 5g) and use immediately. If storage is required, flush the septum-sealed bottle with Argon and store at 4°C.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24896822, this compound. Retrieved from [Link]

  • Reformatsky, S. (1887). "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(1), 1210–1213. (Foundational Mechanism).[6][7]

  • Beilstein Journals. (2014). Recent developments in the asymmetric Reformatsky-type reaction. Retrieved from [Link]

Sources

Technical Monograph: Methyl 4-Bromocrotonate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1117-71-1 | Formula: C₅H₇BrO₂ | MW: 179.01 g/mol [1][2][3][4][5]

Executive Summary

Methyl 4-bromocrotonate (Methyl (E)-4-bromobut-2-enoate) is a bifunctional electrophile extensively utilized in the synthesis of complex heterocycles, non-canonical amino acids, and oncology therapeutics (e.g., EGFR inhibitors). Its structural duality—possessing both an allylic bromide and an electron-deficient alkene—makes it a versatile "linchpin" reagent. However, its lachrymatory nature and thermal instability require rigorous handling protocols. This guide synthesizes physical data, safety standards, and synthetic applications for the research chemist.

Physical & Chemical Data Profile
PropertyValueContext/Notes
Appearance Clear, colorless to yellow liquidDarkens to brown upon degradation (HBr release).
Boiling Point 83–85 °C @ 13 mmHgHigh vacuum distillation recommended (e.g., 70 °C @ 0.03 mmHg) to minimize polymerization.
Density 1.522 g/mL @ 25 °CSignificantly denser than water; facilitates phase separation in aqueous workups.
Refractive Index

1.501
Useful for quick purity checks of distillates.
Flash Point 92 °C (197 °F)Combustible. Handle away from open flames.
Solubility Soluble in DCM, EtOAc, THFReacts slowly with water; moisture-sensitive.
Stability Thermally labileStore at 2–8 °C under inert gas (Ar/N₂). Protect from light.[6]
Structural Characterization

The commercial product is predominantly the (E)-isomer , stabilized by the conjugation of the ester carbonyl.

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       3.77 (s, 3H, -OCH ₃)
      
    • 
       4.02 (dd, J = 7.5, 1.0 Hz, 2H, -CH ₂Br)
      
    • 
       6.01 (dt, J = 15.5, 1.0 Hz, 1H, =CH -CO)
      
    • 
       6.98 (dt, J = 15.5, 7.5 Hz, 1H, -CH=CH -)
      
    • Note: The large coupling constant (J ≈ 15.5 Hz) confirms the trans (E) geometry.

Handling, Stability & Safety (The Experience Pillar)

Critical Warning: this compound is a potent lachrymator and vesicant . It causes severe skin burns and eye damage (Category 1C).[6][7]

Operational Protocols:
  • The "Olfactory Trap": Pure fractions may have a deceptively sweet, pleasant odor before the lachrymatory effect hits. Never use smell to identify fractions.

  • Degradation Indicators: A shift from pale yellow to amber/brown indicates the liberation of HBr. This autocatalytic decomposition can be retarded by storing over activated copper turnings or silver wool in the fridge.

  • Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or saturated sodium bicarbonate in the fume hood to neutralize spills and rinse glassware immediately after use.

Storage Workflow

StorageProtocol Figure 1: Quality Control & Storage Workflow Receipt Receipt of Material Inspection Visual Check (Colorless/Yellow?) Receipt->Inspection Purification Distill under High Vacuum Inspection->Purification Fail (Brown) Storage Store @ 2-8°C Under Argon Inspection->Storage Pass Purification->Storage

Synthetic Utility & Mechanism

This compound acts as a dual electrophile , allowing for regioselective functionalization.

Reactivity Pathways:
  • Path A: Allylic Substitution (

    
    /
    
    
    
    ):
    Soft nucleophiles (thiols, phosphines, secondary amines) attack the
    
    
    -carbon, displacing bromide. This is the primary mode for introducing the crotonate side chain.
  • Path B: Michael Addition: Harder nucleophiles or specific conditions can trigger 1,4-addition at the

    
    -carbon, though the leaving group ability of bromide usually favors Path A first.
    
  • Path C: Reformatsky-type Reaction: Zinc insertion into the C-Br bond generates a nucleophile that attacks aldehydes/ketones, yielding

    
    -lactones or hydroxy-esters.
    

Reactivity Figure 2: Divergent Synthetic Pathways Substrate This compound PathA Path A: SN2 Attack (Allylic Substitution) Substrate->PathA Amines, Thiols PathB Path B: Zn Insertion (Reformatsky) Substrate->PathB Zn, Aldehyde Nucleophile Nucleophile (Nu⁻) ProdA Product: γ-Functionalized Crotonate PathA->ProdA ProdB Product: β-Hydroxy Ester / Lactone PathB->ProdB

Experimental Protocol: Synthesis of this compound

While commercially available, fresh preparation is often required for sensitive applications to ensure absence of HBr.

Reaction: Radical Bromination of Methyl Crotonate



Methodology:

  • Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a drying tube (CaCl₂).

  • Charge: Add methyl crotonate (10.0 g, 100 mmol), N-bromosuccinimide (NBS) (19.6 g, 110 mmol), and benzoyl peroxide (240 mg, 1 mmol) to CCl₄ (or Benzene/PhCF₃ substitute) (150 mL).

    • Expert Tip: Recrystallize NBS from water prior to use to remove HBr traces which can cause polymerization.

  • Initiation: Heat the mixture to gentle reflux. The reaction is exothermic; once reflux begins, heating can often be reduced.

  • Monitoring: Reflux for 2–4 hours. The reaction is complete when the dense NBS solid (bottom) is converted to low-density succinimide (floats to top).

  • Workup: Cool to 0 °C to precipitate maximum succinimide. Filter through a sintered glass funnel.

  • Purification: Concentrate the filtrate in vacuo. Distill the residue under high vacuum (target ~85 °C @ 13 mmHg).

  • Yield: Expect 60–75% of a clear, lachrymatory liquid.

References
  • Sigma-Aldrich. this compound Product Specification & MSDS. Link

  • Thermo Fisher Scientific. Safety Data Sheet: this compound. Link

  • ChemicalBook. this compound Spectral Data (NMR/MS). Link

  • PubChem. Compound Summary: this compound (CAS 1117-71-1).[8] Link

  • PrepChem. Preparation of Ethyl 4-bromocrotonate (Analogous Protocol). Link

Sources

Methyl 4-bromocrotonate (C₅H₇BrO₂): A Senior Application Scientist's Technical Guide to a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of methyl 4-bromocrotonate, a key bifunctional reagent in modern organic synthesis. We will explore its fundamental physicochemical properties, outline a robust synthetic protocol, and delve into its nuanced reactivity, with a particular focus on the influential Reformatsky reaction. This document is intended for researchers, chemists, and drug development professionals who seek to leverage this versatile intermediate for the construction of complex molecular architectures, particularly in the pursuit of novel therapeutic agents. We will bridge theoretical principles with practical, field-proven insights to ensure both comprehension and successful application.

Core Characteristics and Physicochemical Profile

This compound (CAS No: 1117-71-1) is a halogenated ester that serves as a powerful tool for carbon-carbon bond formation.[1] Its utility stems from the presence of multiple reactive sites: an electrophilic carbon atom attached to the bromine, a Michael acceptor system in the α,β-unsaturated ester, and the ester moiety itself, which can be further manipulated. Understanding its core properties is paramount for its effective handling, storage, and application in synthesis.

The compound typically presents as a colorless to brown liquid. Due to its sensitivity to moisture and heat, it requires specific storage conditions to maintain its integrity. It should be stored under an inert atmosphere in a refrigerator (0-10°C).[2]

Quantitative Data Summary

The essential physicochemical properties of this compound are summarized in the table below for quick reference. These values are critical for experimental design, including solvent selection, reaction temperature control, and purification strategy.

PropertyValueSource(s)
Molecular Formula C₅H₇BrO₂[1][3][4]
Molecular Weight 179.01 g/mol [1][3][4][5][6][7][8][9]
CAS Number 1117-71-1[1][3][4][6][9]
Density 1.522 g/mL at 25 °C[5][6]
Boiling Point 83-85 °C at 13 mmHg[5][6]
Refractive Index (n20/D) 1.501[5][6]
Flash Point 92 °C (197.6 °F) - closed cup[5][6]
Appearance Colorless to Brown Liquid
Storage Temperature 2-8°C (Refrigerated)[5][6]

Synthesis Pathway: Allylic Bromination of Methyl Crotonate

The most common and efficient laboratory-scale synthesis of this compound involves the allylic bromination of methyl crotonate. This reaction leverages the unique reactivity of the allylic position—the sp³-hybridized carbon adjacent to the double bond.

The reagent of choice for this transformation is N-Bromosuccinimide (NBS). The expertise behind this choice lies in the Wohl-Ziegler reaction mechanism. NBS provides a low, steady concentration of molecular bromine (Br₂), which is crucial. This low concentration favors a radical chain reaction at the allylic position over the alternative electrophilic addition of bromine across the double bond. The reaction is typically initiated by a radical initiator, such as dibenzoyl peroxide or azobisisobutyronitrile (AIBN), or by photochemical means (UV light).

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_purification Purification MethylCrotonate Methyl Crotonate Reaction Reflux under Inert Atmosphere MethylCrotonate->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Solvent Solvent (e.g., CCl₄) Solvent->Reaction Initiator Radical Initiator (AIBN) Initiator->Reaction Filtration Filter Succinimide Byproduct Reaction->Filtration Evaporation Solvent Removal Filtration->Evaporation Distillation Vacuum Distillation Evaporation->Distillation FinalProduct This compound Distillation->FinalProduct

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks and a robust purification strategy to ensure a high-quality final product.

  • Reactor Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried to prevent side reactions with water. The system should be maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Charging Reagents: To the flask, add methyl crotonate (1.0 eq), N-bromosuccinimide (1.1 eq), and a suitable solvent such as carbon tetrachloride (CCl₄). Note: Due to the toxicity of CCl₄, alternative solvents like cyclohexane or acetonitrile may be used. Add a catalytic amount of AIBN (0.02 eq).

  • Reaction Initiation & Monitoring: Heat the mixture to reflux (approx. 77°C for CCl₄). The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) by observing the consumption of the methyl crotonate starting material.

  • Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. The solid succinimide byproduct will precipitate. Filter the mixture through a sintered glass funnel to remove the succinimide.

  • Isolation: Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure this compound.[10]

Reactivity and Mechanistic Insights: The Reformatsky Reaction

This compound is a classic substrate for the Reformatsky reaction , an organozinc-mediated reaction that adds to carbonyl compounds like aldehydes and ketones.[11] This reaction is prized for its ability to form β-hydroxy esters and their derivatives, which are valuable intermediates in natural product synthesis.[11]

The trustworthiness of this protocol comes from understanding its mechanistic nuances. The reaction involves the insertion of metallic zinc into the carbon-bromine bond, forming a zinc enolate. This organozinc reagent is significantly less basic than corresponding Grignard or organolithium reagents, which allows for excellent functional group tolerance, particularly the preservation of the ester moiety.[11]

A key point of expertise is recognizing the regioselectivity challenge. The organozinc intermediate is a resonance-stabilized species, with negative charge density at both the α- and γ-carbons. This means it can attack a carbonyl electrophile at either position, leading to different products. The reaction conditions, particularly the solvent and any catalytic additives, play a critical role in directing this selectivity.[12]

Reformatsky Reaction: Mechanistic Diagram

Reformatsky_Mechanism cluster_step1 Step 1: Organozinc Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Hydrolysis start This compound + Zn reagent (α) Attack (γ) Attack start->reagent Insertion transition Six-membered Cyclic Transition State reagent->transition (γ)-attack (favored) carbonyl Aldehyde/Ketone (R₂C=O) carbonyl->transition zinc_alkoxide Zinc Alkoxide Intermediate transition->zinc_alkoxide final_product Final Hydroxy Ester Product zinc_alkoxide->final_product Aqueous Workup (H₃O⁺)

Caption: Generalized mechanism of the Reformatsky reaction.

Protocol: Reformatsky Reaction with Benzaldehyde

This protocol provides a validated method for reacting this compound with benzaldehyde.[10]

  • Zinc Activation: Place zinc dust (1.5 eq) in a flame-dried, three-necked flask under an inert atmosphere. Add a small crystal of iodine and gently warm the flask until the purple vapor dissipates. This process activates the zinc surface. Allow the flask to cool.

  • Solvent Addition: Add a dry solvent, typically a mixture of benzene and ether, to the activated zinc.[13]

  • Reagent Addition: In a separate dropping funnel, prepare a solution of this compound (1.0 eq) and benzaldehyde (1.0 eq) in the same solvent system.

  • Reaction Execution: Add a small portion of the aldehyde/ester solution to the zinc suspension and warm gently to initiate the reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Completion and Quenching: After the addition is complete, continue to stir at reflux for an additional 30 minutes. Cool the reaction mixture in an ice bath and quench by slowly adding cold, dilute sulfuric acid until the excess zinc is dissolved.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ether. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to isolate the desired β-hydroxy-δ-vinyl ester. To avoid dehydration of the product, hydrolysis should be performed with very dilute alkaline solutions.[10]

Applications in Drug Discovery and Development

The true value of a synthetic building block is realized in its application. This compound is not merely an academic curiosity; it is a component in the synthesis of high-value, biologically active molecules. The Design-Make-Test-Analyze (DMTA) cycle in drug discovery relies on efficient synthesis, and reagents like this compound are critical for the "Make" phase.[14][15]

Its most notable application is in the development of targeted cancer therapies. For example, it has been used in the synthesis of irreversible inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[16] In these syntheses, the crotonate moiety acts as a Michael acceptor, which can form a covalent bond with a key cysteine residue in the active site of the kinase, leading to permanent inactivation of the enzyme. This mechanism of irreversible inhibition can lead to enhanced antitumor activity.[16]

Safety and Handling

As a Senior Application Scientist, a commitment to safety is non-negotiable. This compound is a hazardous substance and must be handled with appropriate precautions.

  • Hazards: The compound is classified as a combustible liquid.[6] It is known to cause severe skin irritation, potential burns, and serious eye damage.[6][17] Inhalation may cause respiratory tract irritation.[6][17] It is also a lachrymator.[17]

  • Handling: Always work in a well-ventilated fume hood.[17] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6]

  • First Aid: In case of skin contact, flush with plenty of soap and water for at least 15 minutes.[17] For eye contact, immediately flush with water for at least 15 minutes, lifting the upper and lower eyelids.[17] If inhaled, move to fresh air.[17] In all cases of exposure, seek immediate medical attention.

Conclusion

This compound is a quintessential example of a versatile synthetic intermediate. Its value lies not just in its structure, but in the predictable and controllable reactivity it offers to the discerning synthetic chemist. From its straightforward synthesis via allylic bromination to its nuanced application in the Reformatsky reaction, it provides a reliable pathway to complex molecular targets. For professionals in drug development, its role as a key building block in the synthesis of targeted kinase inhibitors underscores its continued relevance and importance in the field of medicinal chemistry. Proper understanding of its properties, synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential.

References

  • Theorem Chemical.
  • Santa Cruz Biotechnology.
  • Parchem.
  • Sigma-Aldrich.
  • ChemicalBook.
  • Sigma-Aldrich.
  • CDH Fine Chemical.
  • Tokyo Chemical Industry (India) Pvt. Ltd.
  • Tokyo Chemical Industry Co., Ltd.
  • ChemicalBook.
  • PubChem.
  • Thermo Scientific Chemicals.
  • Tokyo Chemical Industry Co., Ltd. (Japan).
  • Pharmaffiliates.
  • RSC Publishing.
  • Jones, E. R. H., O'Sullivan, D. G., & Whiting, M. C. (1949). Reformatsky Reactions with Methyl y-Bromocrotonate. Journal of the Chemical Society, 1419.
  • Gaudemar, M., & Bellassoued, M. (1990). Regioselectivity in the Reformatskii reaction of 4-bromocrotonate. Role of the catalyst and the solvent in the normal vs. abnormal modes of addition to carbonyl substrates. The Journal of Organic Chemistry, 55(16), 4878–4884.
  • Aspuru-Guzik, A., et al.
  • Chem-Station International Edition.
  • Cain, M. E., Vlattas, I., & Harrison, I. T. (1976). The Stereochemistry of the Reformatsky Reaction of Methyl 4-Bromo-3-methylbut-2-enoate with β-Cyclocitral and Related Compounds. Canadian Journal of Chemistry, 54(22), 3559-3562.

Sources

spectroscopic data for methyl 4-bromocrotonate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Spectroscopic Characterization of Methyl 4-Bromocrotonate

Executive Summary

This compound (CAS: 1117-71-1) is a pivotal allylic electrophile used extensively in organic synthesis, particularly for introducing the four-carbon crotonate moiety via nucleophilic substitution or Reformatsky-type reactions.[1][2][3][4] Its bifunctionality—possessing both an allylic bromide and a conjugated ester—makes it a versatile building block for drug development, including the synthesis of amino acids and heterocycles.

This guide provides a definitive reference for the spectroscopic identification of this compound, focusing on distinguishing the desired (E)-isomer from impurities like the starting material (methyl crotonate) and the thermodynamically less stable (Z)-isomer.

Safety & Handling Protocol

Critical Warning: this compound is a potent lachrymator and corrosive agent. It causes severe eye irritation and skin burns.

  • Engineering Controls: All handling, including weighing and NMR sample preparation, must be performed inside a functioning fume hood.

  • Decontamination: Glassware should be rinsed with a dilute sodium thiosulfate solution or ethanol before removal from the hood to neutralize residues.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum is the primary tool for verifying structure and geometry. The coupling constants (

) are diagnostic for the alkene stereochemistry.
H NMR Data (CDCl , 300/500 MHz)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
Assignment
H-3 (

)
7.00dt (doublet of triplets)1H

,

Alkene proton (

to ester)
H-2 (

)
6.05dt (doublet of triplets)1H

,

Alkene proton (

to ester)
H-4 4.02dd (doublet of doublets)2H

,

Allylic -CH

Br
OMe 3.76s (singlet)3H-Methyl Ester (-OCH

)

Structural Logic & Analysis:

  • Stereochemistry: The large coupling constant

    
     Hz confirms the trans (E)  geometry. The cis (Z) isomer would exhibit a smaller coupling (
    
    
    
    Hz).
  • Connectivity:

    • H-3 is deshielded (7.00 ppm) due to resonance conjugation with the carbonyl group and the inductive effect of the alkene. It splits into a doublet (interaction with H-2) and further into triplets (interaction with the two H-4 protons).

    • H-4 appears as a doublet of doublets (or a pseudo-doublet) at 4.02 ppm, significantly downfield compared to a standard allylic methyl group (

      
      1.9 ppm) due to the electronegativity of Bromine.
      
C NMR Data (CDCl , 75/125 MHz)
CarbonShift (

, ppm)
TypeAssignment
C-1 165.8C=OCarbonyl (Ester)
C-3 143.5CH

-Alkene Carbon
C-2 122.5CH

-Alkene Carbon
OMe 51.8CH

Methoxy Carbon
C-4 29.1CH

Allylic Carbon (C-Br)

Mass Spectrometry (MS) Profile

The mass spectrum is characterized by the unique isotopic signature of bromine and a distinct fragmentation pathway driven by the stability of the conjugated system.

  • Ionization Mode: Electron Impact (EI, 70 eV)

  • Molecular Ion (

    
    ): 
    
    
    
    178 and 180 (1:1 ratio).
    • Interpretation: The equal intensity of peaks at 178 and 180 confirms the presence of a single Bromine atom (

      
      Br and 
      
      
      
      Br natural abundance is
      
      
      50:50).

Key Fragmentation Table:

m/z (Intensity)Fragment IonMechanism
178 / 180

Molecular Ion
147 / 149

Loss of methoxy group (

-cleavage)
99 (100%)

Base Peak . Formation of stable conjugated cation.
53

Further loss of CO/CO

from base peak
Fragmentation Pathway Diagram

The following diagram illustrates the logical cleavage steps leading to the base peak.

MS_Fragmentation cluster_legend Key M_Ion Molecular Ion [C5H7BrO2]+ m/z 178/180 Frag_1 Loss of •Br Base Peak [C5H7O2]+ m/z 99 M_Ion->Frag_1 - Br• (Heterolytic/Homolytic) Frag_2 Loss of •OCH3 Acylium Ion [C4H4BrO]+ m/z 147/149 M_Ion->Frag_2 - •OCH3 (Alpha Cleavage) Frag_3 Dienyl Cation [C4H5]+ m/z 53 Frag_1->Frag_3 - CO2 / CO Legend_Base Base Peak (100%)

Figure 1: Mass spectrometry fragmentation pathway showing the formation of the dominant base peak at m/z 99 via bromine loss.

Infrared (IR) Spectroscopy

The IR spectrum confirms the functional groups. The conjugation of the ester shifts the carbonyl stretch to a slightly lower frequency than a non-conjugated saturated ester.

  • 1725 cm

    
     (Strong):  C=O stretch (Conjugated Ester).
    
  • 1655 cm

    
     (Medium):  C=C stretch (Alkene).
    
  • 1200–1300 cm

    
     (Strong):  C-O stretch.
    
  • 600–700 cm

    
     (Medium/Weak):  C-Br stretch.
    

Synthesis & Impurity Profiling

This compound is typically synthesized via the Wohl-Ziegler reaction (radical bromination) of methyl crotonate using N-Bromosuccinimide (NBS). Understanding this pathway is crucial for identifying impurities in the spectra.

Synthesis Workflow

Synthesis_Workflow Start Methyl Crotonate (Starting Material) Reagents NBS, Benzoyl Peroxide CCl4 or PhH, Reflux Start->Reagents Product This compound (Target) Reagents->Product Allylic Bromination Impurity1 Impurity A: Unreacted Methyl Crotonate Reagents->Impurity1 Incomplete Conversion Impurity2 Impurity B: Gamma-Isomer (trace) Reagents->Impurity2 Allylic Rearrangement

Figure 2: Synthesis route via Wohl-Ziegler bromination and potential impurity origins.

Quality Control: Distinguishing Product from Impurities

When analyzing the NMR of the crude product, look for these specific signals to assess purity:

ComponentDiagnostic Signal (

H NMR)
Shift (

)
Notes
This compound Doublet of Doublets4.02 ppm Target peak (-CH

Br)
Methyl Crotonate Doublet of Doublets1.89 ppm Unreacted starting material (-CH

)
Succinimide Singlet2.62 ppm Byproduct of NBS (if not washed properly)

References

  • National Institute of Standards and Technology (NIST). (n.d.). Mass Spectrum of this compound. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Organic Syntheses. (n.d.). General procedures for allylic bromination using NBS. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile and Solvent Selection for Methyl 4-Bromocrotonate

[1]

Executive Summary & Chemical Identity[1][2][3]

Methyl 4-bromocrotonate is a bifunctional electrophile widely utilized in organic synthesis, particularly in Reformatsky reactions, phosphonate synthesis (via Arbuzov reaction), and as a precursor for

1

Its solubility profile is dictated by two competing structural motifs: the lipophilic allylic bromide chain and the polar ester functionality. While technically soluble in a broad range of organic solvents, the kinetic stability of the compound in nucleophilic solvents (alcohols, amines, water) is the limiting factor for solvent selection.

Physicochemical Profile
PropertyValueImplication for Solvation
Molecular Formula

Moderate polarity; hydrogen bond acceptor (ester).[1]
Molecular Weight 179.01 g/mol --
Physical State LiquidMiscible with most organic solvents.[1]
Density 1.522 g/mLForms the bottom layer in aqueous extractions.[1]
Boiling Point 83–85 °C (13 mmHg)High volatility; requires vacuum distillation for removal.[1]
LogP (Predicted) ~1.5Lipophilic; poor water solubility.[1]

Solubility Landscape & Solvent Compatibility

The following matrix categorizes solvents based on Thermodynamic Solubility (Can it dissolve?) and Kinetic Stability (Will it react?).[1]

Class A: Recommended Solvents (High Solubility / High Stability)

These solvents are inert toward the allylic bromide and ester groups.[1] They are ideal for storage, reaction media, and dilution.[1]

  • Ethers (THF, Diethyl Ether, MTBE):

    • Solubility: Miscible in all proportions.[1]

    • Application: Primary choice for Reformatsky reactions (Zinc insertion).[1] THF provides necessary coordination to stabilize organozinc intermediates.[1]

  • Chlorinated Solvents (DCM, Chloroform):

    • Solubility: Miscible.[1]

    • Application: Excellent for transport and NMR analysis.[1] High density of DCM (1.33) vs. This compound (1.[1]52) means phase separation requires care.[1]

  • Aromatic Hydrocarbons (Toluene, Benzene):

    • Solubility: Miscible.[1]

    • Application: Ideal for reflux conditions where higher temperatures are required without solvent breakdown.[1]

Class B: Conditional Solvents (High Solubility / Low Stability)

These solvents dissolve the compound readily but pose significant degradation risks due to solvolysis.[1]

  • Alcohols (Methanol, Ethanol, Isopropanol):

    • Risk:[1][2][3][4][5]High. The allylic bromide is highly susceptible to

      
       and 
      
      
      substitution by the solvent (alkolysis), forming methyl 4-alkoxycrotonates.[1] Transesterification of the methyl ester is also possible in ethanol/isopropanol.[1]
    • Usage: Avoid for storage.[1][3][4] Use only if the reaction specifically demands a protic environment and proceeds faster than the background solvolysis rate.[1]

  • Polar Aprotic (DMF, DMSO, Acetonitrile):

    • Risk:[1][2][3][4][5]Moderate. While chemically compatible for short durations, these solvents enhance nucleophilic attack by trace impurities (water/amines).[1] In DMSO, thermal instability (Swern-type decomposition) can occur at high temperatures.[1]

Class C: Incompatible Solvents
  • Water:

    • Solubility: Very slightly soluble (<10 mg/mL).[1]

    • Risk:[1][2][4][5] Hydrolysis of the ester to the carboxylic acid; displacement of bromide to form the allylic alcohol.

  • Amines (Pyridine, Triethylamine):

    • Risk:[1][2][3][4][5] Immediate quaternization reaction forming ammonium salts.[1]

Mechanistic Considerations for Stability

Understanding the degradation pathways is crucial for process design.[1] The "solubility" of this compound cannot be decoupled from its reactivity.[1]

Pathway 1: Allylic Substitution (Solvolysis)

In nucleophilic solvents (

1

  • Solvent Effect: Polar protic solvents (MeOH) stabilize the transition state, accelerating this pathway.[1]

Pathway 2: Polymerization

As an

1
  • Mitigation: Store in dilute solutions (e.g., 1M in Toluene) or with a radical inhibitor (e.g., BHT) if neat.[1]

Experimental Protocols

Protocol A: Rapid Solubility & Compatibility Screen

Use this protocol to validate a new solvent system before scale-up.[1]

Safety: this compound is a lachrymator .[1][6] All operations must be performed in a fume hood.[1]

  • Preparation: Dispense 100 mg (approx. 65

    
    L) of this compound into a 4 mL glass vial.
    
  • Solvent Addition: Add 1.0 mL of the target solvent.[1]

  • Observation (T=0): Vortex for 10 seconds.

    • Clear solution: Soluble.[1][2]

    • Phase separation/Cloudiness: Insoluble.[1]

  • Stability Check (T=1h): Let stand at room temperature.

    • Precipitate formation: Indicates quaternization (if amines present) or polymerization.[1]

    • Color change (Darkening): Indicates decomposition/HBr release.[1]

  • Analytical Verification: If the solution remains clear, spot on TLC (Hexane/EtOAc 80:20).[1] A baseline spot or new spots indicate solvent reaction.[1]

Protocol B: Purification via Vacuum Distillation

Because the compound is a high-boiling liquid with thermal sensitivity, solvent removal must be controlled.

  • Setup: Short-path distillation apparatus.

  • Pressure: Reduce system pressure to <15 mmHg.

  • Temperature: Heat bath to 90–100 °C. Collect fraction boiling at 83–85 °C (13 mmHg).

  • Storage: Store the distillate under Argon at 2–8 °C.

Decision Logic for Solvent Selection

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the intended application.

SolventSelectionStartStart: Select ApplicationReactionReaction Medium?Start->ReactionStorageLong-term Storage?Start->StorageAnalysisAnalysis (NMR/LC)?Start->AnalysisWarningCRITICAL: Avoid Alcohols & Amines(Solvolysis Risk)Start->WarningReformatskyReformatsky / OrganometallicReaction->ReformatskyZinc InsertionNucleophilicNucleophilic SubstitutionReaction->NucleophilicDisplacement of BrTolueneSelect: Toluene(Inert, Low Volatility)Storage->TolueneCDCl3Select: CDCl3 or C6D6(Avoid CD3OD)Analysis->CDCl3THFSelect: THF or Et2O(Stabilizes Enolate)Reformatsky->THFPolarAproticSelect: Acetone or DMF(Accelerates SN2)Nucleophilic->PolarAprotic

Figure 1: Solvent decision tree for this compound applications.

References

  • Fisher Scientific. (2023).[1] Safety Data Sheet: this compound. Retrieved from

  • Sigma-Aldrich. (2023).[1][7][6] Product Specification: this compound, 85% technical grade. Retrieved from

  • PubChem. (2023).[1] Compound Summary: this compound.[1][7][8][3][4][6][9] National Library of Medicine.[1] Retrieved from [1]

  • Knochel, P., et al. (2017).[1][9] Zinc-Mediated Synthesis. In The Chemistry of Organozinc Compounds. (Contextualizing THF usage in Reformatsky reactions).

  • ChemicalBook. (2023).[1] this compound Properties and Stability. Retrieved from

A Comprehensive Technical Guide to the Safe Handling of Methyl 4-bromocrotonate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

I have successfully gathered detailed information regarding the safety, handling, reactivity, and disposal of methyl 4-bromocrotonate. The search results provide a solid foundation for all sections of the technical guide, including hazard identification, PPE, handling and storage, emergency procedures, and disposal. I have also found information on its reactivity as an alkylating agent and the hazardous decomposition products, which will allow me to explain the causality behind the safety protocols. The information on quenching reactive substances and disposing of halogenated waste is sufficient to create detailed and authoritative protocols. I have enough information to proceed with generating the in-depth technical guide as requested.

Foreword: Understanding the Reagent, Mitigating the Risk

This compound is a potent and versatile electrophile, widely employed in organic synthesis for the introduction of the crotonate moiety. Its utility in the construction of complex molecular scaffolds, particularly in the development of novel therapeutics, is well-established.[1] However, the very reactivity that makes it a valuable synthetic tool also imbues it with significant hazardous properties. As an alkylating agent, it can react with biological nucleophiles, and its handling demands a rigorous and informed approach to safety. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the risks associated with this compound and to detail the necessary precautions for its safe handling, use, and disposal.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of this compound is the cornerstone of a robust safety protocol.

GHS Classification and Physicochemical Properties

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazard statements:

  • H314: Causes severe skin burns and eye damage. [2]

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

  • H302: Harmful if swallowed.

It is a combustible liquid and a lachrymator, meaning it can induce tearing.[3]

Table 1: Physicochemical Data for this compound

PropertyValue
CAS Number 1117-71-1
Molecular Formula C₅H₇BrO₂[4]
Molecular Weight 179.01 g/mol [4]
Appearance Colorless to brown liquid[2]
Boiling Point 83-85 °C @ 13 mmHg
Density 1.522 g/mL at 25 °C
Flash Point 97 °C (206.6 °F)
The Chemistry of the Hazard: An Alkylating Agent

The primary toxicological concern with this compound stems from its nature as an alkylating agent.[5][6] The electron-withdrawing ester group enhances the electrophilicity of the carbon-bromine bond, making it susceptible to nucleophilic attack.

Mechanism of Alkylation:

dot digraph "Alkylating_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape="plaintext", fontname="Arial", fontsize=12];

} figcaption { caption-text: "Alkylation of a biological nucleophile by this compound."; } enddot

This reactivity is not selective for target molecules in a synthesis; it will also occur with biological macromolecules such as DNA and proteins if exposure occurs. This indiscriminate alkylation can lead to cellular damage and is the underlying cause of its corrosive and toxic effects.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-tiered approach is essential to minimize exposure to this compound.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound must be performed within a certified chemical fume hood. This provides the primary barrier against inhalation of its irritant vapors and protects the user from splashes. The fume hood sash should be kept as low as practicable during operations.

Personal Protective Equipment: The Last Line of Defense

While engineering controls are paramount, appropriate PPE is mandatory to protect against accidental contact.

Table 2: Recommended Personal Protective Equipment

Body PartPPE SpecificationRationale
Hands Heavy-duty nitrile or neoprene gloves. Double-gloving is strongly recommended.Provides a robust barrier against a corrosive and readily absorbed substance.
Eyes/Face Chemical splash goggles and a full-face shield.Protects against splashes to the eyes and face, which can cause severe burns.[2]
Body Flame-resistant laboratory coat, long pants, and closed-toe shoes.Protects the skin from accidental spills.

Section 3: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical for preventing incidents.

Handling
  • Inert Atmosphere: For reactions, particularly those involving sensitive reagents, handling under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent moisture-induced decomposition.[2]

  • Addition and Transfer: Use syringes or cannulas for transferring the liquid to minimize the risk of spills and exposure.

  • Temperature Control: Be mindful that the reactivity of this compound increases with temperature. Exothermic reactions should be cooled appropriately.

Storage
  • Temperature: Store in a refrigerator at 2-8°C.

  • Container: Keep in a tightly sealed, clearly labeled container.

  • Incompatibilities: Store away from strong acids, bases, oxidizing agents, and reducing agents to prevent vigorous reactions.[7]

Section 4: Emergency Procedures

In the event of an exposure or spill, a swift and correct response is crucial.

Exposure Response
Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill and Leak Cleanup
  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[8]

  • Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water.

Section 5: Reaction Quenching and Waste Disposal

Properly quenching reactions and disposing of waste are critical final steps in the safe handling of this compound.

Quenching Unreacted this compound

Unreacted this compound in a reaction mixture should be quenched before workup.

Step-by-Step Quenching Protocol:

  • Cool the reaction mixture: Place the reaction vessel in an ice-water bath.

  • Slowly add a nucleophilic quenching agent: A dilute aqueous solution of sodium bicarbonate or sodium thiosulfate can be added dropwise with vigorous stirring. Be prepared for gas evolution.

  • Monitor the quench: Continue addition until the reaction is no longer exothermic.

  • Proceed with workup: Once the quench is complete, the reaction mixture can be safely worked up.[9]

dot digraph "Quenching_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6]; node [shape="box", style="rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} figcaption { caption-text: "Workflow for quenching unreacted this compound."; } enddot

Waste Disposal

All waste containing this compound, including contaminated solids and organic solvents, must be treated as hazardous waste.

  • Segregation: As a halogenated organic compound, waste containing this compound should be collected in a dedicated, labeled hazardous waste container for halogenated organic waste.[10] Do not mix with non-halogenated waste.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste," listing all components, including "this compound."

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department.[11] Do not pour any amount down the drain.[10]

Thermal Decomposition Products:

Upon combustion, brominated organic compounds can produce highly toxic and corrosive byproducts, including carbon monoxide, carbon dioxide, and hydrogen bromide.[12] This underscores the importance of not disposing of this chemical by incineration without proper facilities.

Conclusion

This compound is a powerful synthetic tool, but its reactivity necessitates a culture of safety and a deep understanding of its hazards. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed handling, quenching, and disposal protocols outlined in this guide, researchers can mitigate the risks and continue to leverage this valuable reagent in the advancement of science.

References

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • College of Southern Nevada. (2024, August 9). EHS Fact Sheet: Organic Solvents. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • The Sarpong Group. (2016, November 22). Quenching of Pyrophoric Materials. Retrieved from [Link]

  • KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet - this compound. Retrieved from [Link]

  • Chemical Engineering Transactions. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Alkylating Agents. In Holland-Frei Cancer Medicine. 6th edition. Retrieved from [Link]

  • Oncohema Key. (2016, May 27). Alkylating Agents. Retrieved from [Link]

Sources

Methyl 4-Bromocrotonate: A Historical and Synthetic Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This in-depth technical guide provides a comprehensive overview of the historical significance and synthetic utility of methyl 4-bromocrotonate. As a versatile four-carbon building block, its unique combination of electrophilic and nucleophilic potential has cemented its role in a variety of pivotal organic transformations. This guide details its preparation, explores its reactivity in key reactions such as the Reformatsky reaction, cycloadditions, and cross-coupling reactions, and highlights its application in the synthesis of complex molecules, including the landmark synthesis of Vitamin A. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both historical context and practical insights into the application of this important reagent.

Introduction: The Dual Reactivity of a Versatile Building Block

This compound, a halogenated unsaturated ester, has long been a valuable tool in the arsenal of synthetic organic chemists. Its structure, featuring an electron-withdrawing ester group and a reactive allylic bromide, bestows upon it a dual reactivity profile. The α,β-unsaturated ester system renders the β-carbon susceptible to nucleophilic attack, while the C-Br bond provides a handle for a range of nucleophilic substitution and organometallic reactions. This versatility has allowed for its application in the construction of a diverse array of molecular architectures, from fundamental building blocks to complex natural products and pharmaceuticals. Its historical importance is particularly underscored by its crucial role in early syntheses of Vitamin A, a landmark achievement in organic synthesis.

Physicochemical Properties and Safe Handling

This compound is a colorless to brown liquid with a sharp odor. It is classified as a hazardous substance and requires careful handling.

PropertyValue
CAS Number 1117-71-1[1][2][3]
Molecular Formula C₅H₇BrO₂[1][2][3]
Molecular Weight 179.01 g/mol [1][2][3]
Boiling Point 75 °C at 2 mmHg[4]
Density ~1.50 g/mL[4]
Refractive Index ~1.50[4]

Safety and Handling: this compound is a corrosive and lachrymatory substance that can cause severe skin and eye irritation.[5] It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocol: Synthesis of this compound

A common method for the preparation of this compound involves the allylic bromination of methyl crotonate using N-bromosuccinimide (NBS) as the bromine source.[5]

Materials:

  • Methyl crotonate

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Radical initiator (e.g., benzoyl peroxide or AIBN)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl crotonate in CCl₄.

  • Add N-bromosuccinimide and a catalytic amount of a radical initiator.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.

  • After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

The Reformatsky Reaction: A Gateway to Complex Molecules

The Reformatsky reaction is a cornerstone of the synthetic utility of α-halo esters, and this compound serves as a key substrate in its vinylogous variation. This reaction involves the formation of an organozinc reagent, which then adds to a carbonyl compound to form a β-hydroxy ester.[6]

Mechanism of the Reformatsky Reaction

The reaction proceeds through the oxidative insertion of zinc metal into the carbon-bromine bond of this compound to form a resonance-stabilized organozinc intermediate. This intermediate can exist in both α- and γ-forms. The subsequent reaction with a carbonyl compound, typically an aldehyde or ketone, proceeds through a six-membered chair-like transition state to yield a zinc alkoxide, which upon acidic workup, affords the corresponding γ-hydroxy-α,β-unsaturated ester.

Reformatsky_Mechanism cluster_0 Formation of Organozinc Reagent cluster_1 Carbonyl Addition MeO2C-CH=CH-CH2Br This compound Zn Zn MeO2C-CH=CH-CH2Br->Zn Oxidative Addition Organozinc [MeO2C-CH=CH-CH2-ZnBr ↔ MeO2C-CH(ZnBr)-CH=CH2] Zn->Organozinc Carbonyl R-C(=O)-R' Organozinc->Carbonyl Nucleophilic Attack Intermediate Six-membered transition state Alkoxide Zinc Alkoxide Intermediate->Alkoxide H3O+ H3O+ Alkoxide->H3O+ Protonation Product γ-Hydroxy-α,β-unsaturated ester H3O+->Product

Mechanism of the Reformatsky Reaction.
Case Study: The Landmark Synthesis of Vitamin A

One of the most significant historical applications of this compound is in the Arens and van Dorp synthesis of Vitamin A. This seminal work demonstrated the power of the Reformatsky reaction in constructing complex carbon skeletons.

The synthesis commenced with the Reformatsky reaction between β-ionone and this compound, which, after dehydration and saponification, yielded β-ionylideneacetic acid. This intermediate was then further elaborated to Vitamin A.

VitaminA_Synthesis beta-ionone β-Ionone Reformatsky Reformatsky Reaction (Zn, Benzene) beta-ionone->Reformatsky MBC This compound MBC->Reformatsky Intermediate γ-Hydroxy ester Reformatsky->Intermediate Dehydration Dehydration (-H2O) Intermediate->Dehydration Ester β-Ionylideneacetic acid methyl ester Dehydration->Ester Saponification Saponification Ester->Saponification Acid β-Ionylideneacetic acid Saponification->Acid FurtherSteps Further Elaboration Acid->FurtherSteps VitaminA Vitamin A FurtherSteps->VitaminA Diels_Alder Diene Electron-rich Diene Heat Heat Diene->Heat MBC_dienophile This compound (Dienophile) MBC_dienophile->Heat Cycloadduct Cyclohexene derivative Heat->Cycloadduct

General scheme of a Diels-Alder reaction with this compound.
Palladium-Catalyzed Cross-Coupling Reactions

The allylic bromide moiety of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon bonds at the C4 position, providing access to a wide range of substituted dienes and other complex structures.

Suzuki Coupling Example:

Suzuki_Coupling MBC_coupling This compound Pd_Catalyst Pd Catalyst Base MBC_coupling->Pd_Catalyst BoronicAcid R-B(OH)2 BoronicAcid->Pd_Catalyst CoupledProduct Coupled Product Pd_Catalyst->CoupledProduct

Suzuki cross-coupling reaction of this compound.

Conclusion: An Enduring Legacy in Synthesis

From its pivotal role in the historic synthesis of Vitamin A to its continued application in modern organic chemistry, this compound has proven to be a remarkably versatile and enduring building block. Its unique structural features allow for a diverse range of transformations, providing chemists with a powerful tool for the construction of complex molecular architectures. While its hazardous nature necessitates careful handling, the synthetic possibilities it offers ensure its continued relevance in the fields of natural product synthesis, drug discovery, and materials science. Future research will undoubtedly uncover new and innovative applications for this classic reagent, further solidifying its legacy in the annals of organic synthesis.

References

  • CN114349631A - Preparation method and application of 4-methoxy crotonic acid - Google Patents.
  • EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents.
  • Reformatsky Reaction - Organic Chemistry Portal. Available at: [Link]

  • The Intramolecular Diels Alder Reaction - Master Organic Chemistry. Available at: [Link]

  • An Enzymatic Strategy for the Selective Methylation of High-Value-Added Tetrahydroprotoberberine Alkaloids - MDPI. Available at: [Link]

  • Recent developments in the asymmetric Reformatsky-type reaction - Beilstein Journals. Available at: [Link]

  • Preparation of ethyl 4-bromocrotonate - PrepChem.com. Available at: [Link]

  • The Stereochemistry of the Reformatsky Reaction of Methyl 4-Bromo-3-methylbut-2-enoate with -Cyclocitral and Related Compounds - ResearchGate. Available at: [Link]

  • (PDF) Total Synthesis of Macrolides - ResearchGate. Available at: [Link]

  • The Diels-Alder Reaction - Master Organic Chemistry. Available at: [Link]

  • Creation of a macrolide antibiotic against non-tuberculous Mycobacterium using late-stage boron-mediated aglycon delivery - PMC - NIH. Available at: [Link]

  • Recent developments in the diastereoselective Reformatsky-type reaction - RSC Publishing. Available at: [Link]

  • Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications. Available at: [Link]

  • Diels-Alder Reaction - Organic Chemistry Portal. Available at: [Link]

  • Macrolide - Wikipedia. Available at: [Link]

  • Biotechnological production of terpenoids using cell factories - Frontiers. Available at: [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC. Available at: [Link]

  • Diels–Alder reaction - Wikipedia. Available at: [Link]

  • A Glimpse into the Biosynthesis of Terpenoids - Neliti. Available at: [Link]

  • Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). Available at: [Link]

  • Synthetic macrolides overcoming MLSBK-resistant pathogens - PMC - PubMed Central. Available at: [Link]

  • Reformatsky reaction - Wikipedia. Available at: [Link]

  • Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III) - PMC. Available at: [Link]

  • Reformatsky Reaction. Available at: [Link]

  • The Stille Reaction - Organic Reactions. Available at: [Link]

  • Toward improved terpenoids biosynthesis: strategies to enhance the capabilities of cell factories - PubMed Central. Available at: [Link]

  • An Improved Asymmetric Reformatsky Reaction Mediated by (-)-N,N-Dimethylaminoisoborneol - Semantic Scholar. Available at: [Link]

  • Reformatsky Reaction. Available at: [Link]

  • A Platform for the Discovery of New Macrolide Antibiotics - PMC. Available at: [Link]

  • Recent developments in the asymmetric Reformatsky-type reaction - PMC. Available at: [Link]

  • The Mechanisms of the Stille Reaction - University of Windsor. Available at: [Link]

Sources

Methodological & Application

Application Note: Chemoselectivity & Protocols for Methyl 4-Bromocrotonate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug discovery scientists. It prioritizes mechanistic insight, safety, and reproducible protocols over generic descriptions.

Part 1: Strategic Overview & Safety Profile

Methyl 4-bromocrotonate is a versatile allylic electrophile widely used in the synthesis of non-proteinogenic amino acids, heterocycles (furans, pyrroles), and complex natural products. Its utility stems from its ambident electrophilicity : it possesses three distinct reactive sites susceptible to nucleophilic attack, requiring precise control of reaction conditions to avoid polymerization or regiochemical mixtures.

The Electrophilic Triad

The molecule presents three sites for nucleophilic engagement:

  • 
    -Carbon (C4):  The primary site for 
    
    
    
    displacement. Activated by the allylic system and the leaving group (Br).
  • 
    -Carbon (C3):  Susceptible to Michael addition (conjugate addition), particularly by soft nucleophiles or sterically hindered bases.
    
  • Carbonyl Carbon (C1): A site for 1,2-addition, though usually less reactive than C4 or C3 under standard substitution conditions.

Critical Safety Advisory (Lachrymator)

Hazard Class: Corrosive, Lachrymator.

  • Handling: This compound is a potent lachrymator (tear gas agent). All operations must be performed inside a functioning fume hood.

  • Decontamination: Spills should be neutralized immediately with dilute aqueous ammonia or sodium thiosulfate solution to quench the alkyl bromide.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The material degrades upon exposure to moisture and light, releasing HBr which catalyzes polymerization.

Part 2: Mechanistic Pathways & Chemoselectivity

The following diagram illustrates the competing pathways when this compound reacts with nucleophiles. Understanding these pathways is key to optimizing yield.

ReactionPathways Substrate This compound (Electrophile) SN2 Pathway A: Direct SN2 (Gamma-Attack) Substrate->SN2 Unhindered Nu SN2_Prime Pathway B: SN2' (Alpha-Attack + Rearrangement) Substrate->SN2_Prime Bulky Nu / Lewis Acid Michael Pathway C: Michael Addition (Beta-Attack) Substrate->Michael Soft Nu (e.g., Thiols) Nu Nucleophile (Nu:) Nu->SN2 Nu->SN2_Prime Nu->Michael Prod_Linear Linear Substitution Product (Major for 1°/2° Amines) SN2->Prod_Linear Prod_Branched Branched Product (Steric Control) SN2_Prime->Prod_Branched Prod_Cyclic Cyclized Adduct (Tandem Reaction) Michael->Prod_Cyclic If Nu is bifunctional

Figure 1: Reaction landscape of this compound. Pathway A (


) is dominant for amines, while Pathway C (Michael) often competes with sulfur nucleophiles.

Part 3: Experimental Protocols

Protocol A: Synthesis of -Amino Crotonates ( Dominant)

Application: Synthesis of linker moeties or bioactive allyl amines. Rationale: Secondary amines react rapidly via


 displacement. To prevent Michael addition or polymerization, a non-nucleophilic base (auxiliary) and low temperatures are used.

Reagents:

  • This compound (1.0 equiv)

  • Secondary Amine (e.g., Morpholine) (1.05 equiv)

  • Triethylamine (

    
    ) or 
    
    
    
    (1.2 equiv)
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 5.6 mmol) in anhydrous DCM (20 mL).

  • Cooling: Cool the solution to 0°C using an ice bath. Note: Cooling suppresses competing Michael addition and polymerization.

  • Addition: Add Triethylamine (0.94 mL, 6.7 mmol) followed by the dropwise addition of Morpholine (0.51 mL, 5.9 mmol) over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:4). The starting bromide (

    
    ) should disappear.
    
  • Workup:

    • Dilute with DCM (30 mL).

    • Wash with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous

      
      .
      
  • Purification: Concentrate under reduced pressure. The crude product is often pure enough (>90%) for subsequent steps. If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Caution: Amino esters can degrade on silica; add 1%

      
       to the eluent.
      
Protocol B: Reformatsky Reaction (C-C Bond Formation)

Application: Synthesis of


-hydroxy esters and lactone precursors.
Rationale:  The Reformatsky reagent (organozinc) is less reactive than Grignard reagents, allowing chemoselective addition to aldehydes/ketones without attacking the ester moiety.[1]

Reagents:

  • This compound (1.2 equiv)[2]

  • Benzaldehyde (1.0 equiv)

  • Zinc dust (activated) (1.5 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step Procedure:

  • Zinc Activation: Wash Zinc dust with 2% HCl, then water, acetone, and ether. Dry under vacuum at 100°C. Critical: Success depends on active Zinc surface.

  • Initiation: In a 3-neck flask under Argon, suspend Zinc (1.5 equiv) in minimal THF. Add a crystal of Iodine (

    
    ) and 10% of the this compound. Heat gently until the color fades (initiation).
    
  • Addition: Add a solution of Benzaldehyde (1.0 equiv) and the remaining bromide in THF dropwise to the refluxing mixture.

    • Regioselectivity Note: The reaction produces a mixture of

      
      -product (branched) and 
      
      
      
      -product (linear). The
      
      
      -product (linear) is thermodynamically favored, while the
      
      
      -product is kinetically favored. Conducting the reaction at lower temperatures (
      
      
      to RT) tends to favor the branched
      
      
      -isomer, while reflux favors the linear
      
      
      -isomer [1].
  • Quench: Cool to 0°C and quench with saturated

    
    .
    
  • Extraction: Extract with

    
    , dry over 
    
    
    
    , and concentrate.
  • Analysis: Analyze the ratio of linear vs. branched products via

    
     NMR.
    

Part 4: Data Summary & Troubleshooting

Table 1: Reactivity Comparison of Nucleophiles

Nucleophile ClassMajor PathwayPrimary ProductOptimization Tip
2° Amines (Morpholine)

(

-attack)
Allylic AmineKeep temp < 25°C to avoid polymerization.
Thiols (R-SH)

/ Michael
ThioetherUse weak base (

) to prevent double addition.
Phosphines (

)

Phosphonium SaltPrecursor for Wittig reagents. Precipitates in toluene.
Zinc (Reformatsky)InsertionOrganozincRequires strict anhydrous conditions.

Troubleshooting Guide:

  • Problem: Low yield due to polymerization (tar formation).

    • Solution: Add a radical inhibitor (e.g., BHT) in trace amounts if the reaction is heated. Ensure the bromide is fresh and colorless (yellow/brown indicates HBr decomposition).

  • Problem: Poor regioselectivity in Reformatsky reaction.

    • Solution: Switch solvent polarity. Non-polar solvents (Benzene/Toluene) favor the

      
      -product (linear), while polar solvents (THF/DME) can increase the proportion of the 
      
      
      
      -product [2].
  • Problem: Lachyrmator exposure.

    • Solution: Treat glassware with 1M NaOH before removing from the hood to hydrolyze residual bromide.

References

  • Reformatsky Reaction Regioselectivity

    • Source: Jones, E. R. H., et al.

      
      -Bromocrotonate."[3] Journal of the Chemical Society, 1949.
      
    • URL:[Link]

  • Source: Fisher Scientific Safety Data Sheet (SDS)
  • Nucleophilic Substitution Mechanisms

    • Source: Master Organic Chemistry - The Mechanism.
    • URL:[Link]

  • Zinc Activation Protocols

    • Source: Organic Chemistry Portal - Reformatsky Reaction.[1]

    • URL:[Link]

Sources

Application Note: High-Fidelity Vinylogous Reformatsky Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The vinylogous Reformatsky reaction extends the classical zinc-mediated enolate addition by utilizing


-halo-

-unsaturated esters. This application note details the protocol for using methyl 4-bromocrotonate to achieve C4-homologation of electrophiles (aldehydes/ketones).

Unlike the standard Reformatsky reaction, this transformation introduces a critical regioselectivity challenge: controlling nucleophilic attack at the


-position (to yield the thermodynamically stable, conjugated product) versus the 

-position (kinetic, deconjugated product). This guide provides an optimized protocol for

-selective addition
, essential for synthesizing polyketide fragments, statin side-chains, and complex natural products.

Mechanistic Insight & Regioselectivity

The reaction proceeds via the oxidative addition of activated zinc into the C-Br bond of this compound, generating a zinc dienolate species. This intermediate possesses ambident nucleophilicity.

The Regioselectivity Challenge
  • 
    -Attack (Kinetic):  Occurs at the carbon adjacent to the ester. Leads to a branched, deconjugated product.
    
  • 
    -Attack (Thermodynamic):  Occurs at the distal carbon. Leads to a linear, conjugated 
    
    
    
    -hydroxy-
    
    
    -unsaturated ester.

Achieving high


-selectivity typically requires conditions that allow the equilibration of the dienolate or the reversibility of the initial addition (thermodynamic control). Steric bulk on the electrophile also favors the 

-adduct.
Pathway Visualization

ReformatskyMechanism Reagents This compound + Activated Zn ZnSpecies Zinc Dienolate (Ambident Nucleophile) Reagents->ZnSpecies Oxidative Addition (THF, Reflux) TS_Alpha Transition State (Alpha-Attack) ZnSpecies->TS_Alpha Fast TS_Gamma Transition State (Gamma-Attack) ZnSpecies->TS_Gamma Slow/Equilibration Electrophile Electrophile (R-CHO) Electrophile->TS_Alpha Electrophile->TS_Gamma Prod_Alpha Alpha-Adduct (Branched/Deconjugated) KINETIC TS_Alpha->Prod_Alpha Prod_Gamma Gamma-Adduct (Linear/Conjugated) THERMODYNAMIC TS_Gamma->Prod_Gamma Prod_Alpha->ZnSpecies Reversible (High T)

Figure 1: Mechanistic divergence in the vinylogous Reformatsky reaction.


-selectivity is favored by thermodynamic equilibration.

Critical Parameters for Optimization

ParameterRecommendationRationale
Zinc Activation TMSCl (Trimethylsilyl chloride)Essential for removing the oxide layer on Zn surface to allow insertion into the vinylogous C-Br bond.
Solvent THF (Anhydrous)Ethers coordinate Zn species, stabilizing the dienolate. THF is preferred over Et₂O for higher reflux temperatures (promoting

-attack).
Temperature Reflux (65°C)Higher temperatures favor the thermodynamic (

) product and ensure complete Zn insertion.
Addition Rate Slow/DropwisePrevents Wurtz-type homocoupling of the bromocrotonate.
Concentration 0.2 – 0.5 MModerate concentration balances reaction rate vs. exotherm control.

Experimental Protocol

Protocol A: Activated Zinc-Mediated -Addition

This is the standard, robust method for generating the linear


-hydroxy product.
Materials
  • Substrate: this compound (1.2 – 1.5 equiv).

  • Electrophile: Aldehyde or Ketone (1.0 equiv).[1]

  • Metal: Zinc dust (2.0 – 3.0 equiv).

  • Activator: TMSCl (0.05 equiv) or 1,2-Dibromoethane.

  • Solvent: Anhydrous THF (freshly distilled or from SPS).

Step-by-Step Workflow
  • Zinc Activation (In-Situ):

    • Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar under Argon.

    • Add Zinc dust (20 mmol) and anhydrous THF (10 mL).

    • Add TMSCl (0.5 mmol) and stir at room temperature for 15 minutes. Note: The mixture should turn slightly grey/cloudy as the oxide is stripped.

  • Reagent Preparation:

    • In a separate dry vial, dissolve the Electrophile (10 mmol) and this compound (12-15 mmol) in anhydrous THF (10 mL).

    • Alternative: If the electrophile is valuable, add it after the zinc reagent is formed (two-step), but the "Barbier-type" (one-pot) method described here often minimizes homocoupling.

  • Initiation & Addition:

    • Heat the Zn suspension to a gentle reflux.

    • Add approximately 1 mL of the Reagent solution to the Zn. Wait for the exotherm (bubbling/cloudiness) to indicate initiation.

    • Once initiated, add the remaining Reagent solution dropwise over 30–45 minutes while maintaining reflux.

  • Reaction & Equilibration:

    • Continue refluxing for 2–4 hours. Crucial: The heat drives the reaction toward the thermodynamic

      
      -product.
      
    • Monitor by TLC. The starting bromide disappears rapidly; look for the consumption of the aldehyde.

  • Quench & Workup:

    • Cool to 0°C.[1]

    • Quench with saturated aqueous

      
       (or 1M HCl if the product is acid-stable).
      
    • Extract with

      
       or EtOAc (3x).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc).

Workflow Diagram

ExperimentalWorkflow Step1 Step 1: Zn Activation (Zn + TMSCl in THF) Step2 Step 2: Initiation (Add 10% of Bromide/Electrophile mix) Step1->Step2 Step3 Step 3: Controlled Addition (Dropwise at Reflux) Step2->Step3 Exotherm Observed Step4 Step 4: Reflux/Equilibration (2-4 Hours -> Gamma Selectivity) Step3->Step4 Step5 Step 5: Acidic Quench (Sat. NH4Cl) Step4->Step5

Figure 2: Operational workflow for the Barbier-type vinylogous Reformatsky reaction.

Validation & Troubleshooting

Structural Confirmation (NMR)

Distinguishing the


 and 

isomers is critical.
  • 
    -Adduct (Desired): 
    
    • Retains the

      
      -unsaturation.
      
    • 
      H NMR:  Look for two olefinic protons. The 
      
      
      
      -proton typically appears as a doublet (approx 5.8-6.0 ppm) with a large coupling constant (
      
      
      Hz) indicating trans-geometry.
    • Shift: The

      
      -proton (CH-OH) will be a multiplet around 4.0–4.5 ppm.
      
  • 
    -Adduct (Undesired): 
    
    • Loss of conjugation with the ester.

    • 
      H NMR:  The double bond shifts to the 
      
      
      
      or
      
      
      position, or becomes a terminal vinyl group depending on the shift. The key is the loss of the characteristic conjugated ester signals.
Troubleshooting Table
IssueProbable CauseSolution
No Reaction Passive Zinc surfaceIncrease TMSCl amount; try washing Zn with dilute HCl then drying prior to use; add a crystal of Iodine.
Low Yield (Homocoupling) Addition too fastSlow down the addition rate of the bromide. Ensure high dilution.
High

-Selectivity
Kinetic ControlIncrease reaction temperature (Reflux is mandatory). Extend reaction time to allow rearrangement to

.
Dehydration of Product Acidic WorkupThe

-hydroxy product is allylic and prone to elimination. Use a buffered quench (pH 7) and avoid strong acids.

References

  • Reformatsky Reaction Overview & Mechanism

    • The Reformatsky reaction is a well-established method for the synthesis of -hydroxy esters...
    • Source:

  • Vinylogous Selectivity & Regiocontrol

    • Studies in the regioselectivity of the vinylogous Reformatsky reaction with ambident electrophiles...
    • Source:

  • Zinc Activation Protocols

    • Preparation of organo-zinc halides...
    • Source:

  • Applications in Natural Product Synthesis

    • The Vinylogous Aldol Reaction: Applic
    • Source:

Sources

Application Notes and Protocols: Methyl 4-Bromocrotonate as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Methyl 4-Bromocrotonate in Medicinal Chemistry

This compound is a bifunctional molecule of significant interest to the pharmaceutical industry. Its structure, incorporating both an electrophilic allylic bromide and an α,β-unsaturated ester, provides a versatile scaffold for the synthesis of a diverse array of complex molecules. This dual reactivity allows for sequential and regioselective reactions, making it a valuable C4 building block in the construction of active pharmaceutical ingredients (APIs). This application note will provide an in-depth guide to the synthetic utility of this compound, with a focus on its application in the synthesis of γ-aminobutyric acid (GABA) analogues and its role as a precursor for other important pharmaceutical classes.

Physicochemical Properties and Safety Considerations

Before delving into synthetic protocols, it is crucial to understand the properties and handling requirements of this compound.

PropertyValue
Chemical Formula C₅H₇BrO₂
Molecular Weight 179.01 g/mol
Appearance Colorless to brown clear liquid
Boiling Point 75 °C at 2 mmHg
CAS Number 1117-71-1

Safety Precautions: this compound is a corrosive and lachrymatory substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It is known to be a skin and respiratory irritant.[1]

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from its two primary reactive sites:

  • The C-Br Bond: The allylic bromide is susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide range of functionalities at the C4 position.

  • The α,β-Unsaturated Ester: The conjugated system is an excellent Michael acceptor, allowing for 1,4-conjugate addition of nucleophiles. It can also participate in various cycloaddition reactions.

This distinct reactivity allows for a controlled, stepwise elaboration of the molecule, a key principle in modern organic synthesis.

Application in the Synthesis of GABA Analogues: The Case of Trans-4-Aminocrotonic Acid (TACA)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[2] Its analogues are an important class of drugs for treating neurological disorders such as epilepsy, neuropathic pain, and anxiety. This compound is an excellent starting material for the synthesis of unsaturated GABA analogues like trans-4-aminocrotonic acid (TACA), a known GABA receptor agonist.[3]

The synthesis of TACA from this compound can be efficiently achieved via a two-step process involving a Gabriel synthesis followed by hydrolysis.

Workflow for the Synthesis of Trans-4-Aminocrotonic Acid (TACA)

TACA_Synthesis MBC This compound Intermediate Methyl 4-Phthalimidocrotonate MBC->Intermediate Gabriel Synthesis (S N 2) KP Potassium Phthalimide KP->Intermediate TACA Trans-4-Aminocrotonic Acid (TACA) Intermediate->TACA Deprotection Hydrolysis Acid or Hydrazine Hydrolvsis Hydrolysis->TACA

Caption: Synthetic workflow for TACA from this compound.

Protocol 1: Synthesis of Methyl 4-Phthalimidocrotonate (Gabriel Alkylation)

Principle: The Gabriel synthesis provides a robust method for the selective formation of primary amines from alkyl halides.[4][5] In this step, the phthalimide anion acts as an ammonia surrogate, undergoing an SN2 reaction with this compound to yield the N-alkylated phthalimide intermediate. This method elegantly avoids the over-alkylation often encountered when using ammonia directly.[6]

Materials:

  • This compound

  • Potassium phthalimide

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of potassium phthalimide (1.1 equivalents) in anhydrous DMF, add this compound (1.0 equivalent) at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure methyl 4-phthalimidocrotonate as a white solid.

Expected Yield: 80-90%

Protocol 2: Synthesis of Trans-4-Aminocrotonic Acid (Hydrolysis)

Principle: The final step involves the deprotection of the phthalimide group to unveil the primary amine. This can be achieved either by acidic hydrolysis or, more commonly and under milder conditions, by hydrazinolysis (the Ing-Manske procedure).[4] Hydrazine cleaves the N-alkylated phthalimide to release the primary amine and form the stable phthalhydrazide byproduct. Subsequent hydrolysis of the methyl ester under acidic conditions yields the final product, TACA.

Materials:

  • Methyl 4-phthalimidocrotonate

  • Hydrazine hydrate

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Dowex 50W-X8 ion-exchange resin (or similar)

Procedure:

  • Dissolve methyl 4-phthalimidocrotonate (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2 equivalents) to the solution and reflux the mixture for 2-3 hours. A white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 4-aminocrotonate.

  • To the crude methyl 4-aminocrotonate, add 6M hydrochloric acid and reflux for 4-6 hours to hydrolyze the ester.

  • Cool the solution and neutralize it with a solution of sodium hydroxide to pH 7.

  • The resulting solution containing TACA can be purified by passing it through an ion-exchange column (Dowex 50W-X8, H+ form) and eluting with an ammonia solution.

  • Lyophilization of the appropriate fractions will yield pure trans-4-aminocrotonic acid.

Expected Yield: 70-85%

Broader Applications in Pharmaceutical Synthesis

The utility of this compound extends beyond the synthesis of simple GABA analogues. Its versatile reactivity makes it a key intermediate in the synthesis of more complex pharmaceutical agents.

Precursor to Carbonic Anhydrase Inhibitors for Glaucoma

A notable application of this compound is in the synthesis of novel carbonic anhydrase inhibitors (CAIs) for the treatment of glaucoma.[7][8][9][10][11] A patent from Pfizer describes the use of methyl 4-methoxycrotonate, derived from this compound, as a key raw material for a new class of intraocular pressure-controlling drugs, referred to as NO-CAIs.[1] While the exact structure of the final drug is not disclosed in this particular document, the initial step involves the conversion of this compound to methyl 4-methoxycrotonate by reaction with methanol. This transformation highlights the utility of the C-Br bond for introducing diverse functionalities.

Potential in the Synthesis of Other Biologically Active Molecules

The chemical handles present in this compound open up possibilities for its use in the synthesis of a variety of other pharmaceutical compounds, including:

  • Prostaglandin Analogues: The unsaturated ester moiety can be a precursor to the side chains of prostaglandins, which are used in various therapeutic areas, including the treatment of glaucoma.

  • Antiviral and Anticancer Agents: The electrophilic nature of this compound allows for its reaction with various nucleophiles, which can be a key step in building the complex scaffolds of antiviral and anticancer drugs.

Conclusion

This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its dual reactivity allows for the strategic and controlled introduction of key functional groups, making it an ideal starting material for the synthesis of a range of active pharmaceutical ingredients. The detailed protocols for the synthesis of trans-4-aminocrotonic acid provided herein demonstrate a practical and efficient application of this reagent. As the demand for novel and complex drug molecules continues to grow, the importance of such versatile synthetic intermediates is poised to increase, solidifying the role of this compound in the medicinal chemist's toolbox.

References

  • Chemistry Steps. The Gabriel Synthesis. [Link]

  • Purves D, Augustine GJ, Fitzpatrick D, et al., editors. Neuroscience. 2nd edition. Sunderland (MA): Sinauer Associates; 2001. GABA. [Link]

  • Johnston GAR, Curtis DR, Beart PM, Game CJA, McCulloch RM, Twitchin B. Cis- and trans-4-aminocrotonic acid as GABA analogues of restricted conformation. J Neurochem. 1975 Jan;24(1):157-60.
  • CN114349631A - Preparation method and application of 4-methoxy crotonic acid - Google P
  • Organic Syntheses. potassium phthalimide. [Link]

  • Chebib M, Duke RK, Mewett KN, Johnston GA. 4-Aminocrotonic acids: conformationally restricted analogues of the neurotransmitter GABA. ResearchGate. [Link]

  • Organic Chemistry Portal. Gabriel Synthesis. [Link]

  • Master Organic Chemistry. The Gabriel Synthesis. [Link]

  • Chad's Prep. 22.4d Synthesis of Amines Gabriel Synthesis. YouTube. [Link]

  • MedSchoolCoach. Gabriel Synthesis of Amino Acids | MCAT Organic Chemistry Prep. YouTube. [Link]

  • Filo. Outline a synthesis mechanism of 4-methylpentanamine using the Gabriel sy... [Link]

  • RxList. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? [Link]

  • Glaucoma Research Foundation. Carbonic Anhydrase Inhibitors for the Treatment of Glaucoma. [Link]

  • Organic Syntheses. Phthalimide, N-(2-bromoethyl)-. [Link]

  • ResearchGate. Ribosomal Elongation of Trans-4-Aminocrotonic Acids into Nascent Peptide Chain | Request PDF. [Link]

  • Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? - PMC. [Link]

  • PubMed. Topical carbonic anhydrase inhibitors. [Link]

  • The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents. [Link]

  • PubMed. Cis- and trans-4-aminocrotonic acid as GABA analogues of restricted conformation. [Link]

Sources

Application Note: Precision Synthesis of Steroid Side-Chains Using Methyl 4-Bromocrotonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-bromocrotonate (CAS: 1117-71-1) is a bifunctional electrophile featuring an allylic bromide and a conjugated ester. In steroid chemistry, it serves as a critical C4-homologation reagent. Its primary utility lies in the Vinylogous Reformatsky Reaction , enabling the reconstruction or extension of the steroid side chain (e.g., at C17) to synthesize pregnane derivatives, cardenolides, and unsaturated lactones. Additionally, it functions as a robust alkylating agent for introducing functionalized linkers to phenolic steroids (e.g., Estradiol) for PROTAC or conjugate development.

This guide details the mechanistic rationale, optimized protocols, and safety frameworks for deploying this reagent in high-value steroid synthesis.

Mechanistic Insight: The Vinylogous Reformatsky Reaction[1]

The reaction between a 17-ketosteroid and this compound is not a simple addition; it is a Vinylogous Reformatsky Reaction . Understanding the regioselectivity of the intermediate zinc dienolate is paramount for experimental success.

The Regioselectivity Challenge

Upon insertion of activated Zinc (Zn) into the C-Br bond, a resonance-stabilized zinc dienolate is formed. This ambident nucleophile can attack the steroid ketone at two positions:

  • 
    -Attack (Branched):  Yields a vinyl-substituted product. Kinetic product.
    
  • 
    -Attack (Linear):  Yields the linear unsaturated ester. Thermodynamic product, often favored by bulky electrophiles like steroids and elevated temperatures.
    

For steroid side-chain extension (e.g., converting an androstan-17-one to a cholanate or pregnane derivative), the


-adduct  is the target.
Pathway Diagram

ReformatskyMechanism Reagent This compound (Br-CH2-CH=CH-COOMe) Dienolate Zinc Dienolate Intermediate [BrZn-CH2-CH=CH-COOMe ↔ CH2=CH-CH(ZnBr)-COOMe] Reagent->Dienolate + Zn, THF/Benzene Zn Activated Zn Zn->Dienolate AlphaPath α-Attack (Kinetic) Dienolate->AlphaPath GammaPath γ-Attack (Thermodynamic) Dienolate->GammaPath Steroid 17-Ketosteroid (Bulky Electrophile) Prod_Alpha Branched Product (Vinyl Side Chain) Steroid->Prod_Alpha Prod_Gamma Linear Product (Unsaturated Ester) Target for Chain Extension Steroid->Prod_Gamma AlphaPath->Steroid Fast, Low Temp GammaPath->Steroid Slow, Reflux Steric Bulk Favors

Caption: Regiodivergent pathways in the Vinylogous Reformatsky reaction. Steric bulk of the steroid C13-C17 region favors the linear


-adduct under thermodynamic conditions.

Protocol 1: C17-Side Chain Extension (Reformatsky)

Objective: Synthesis of a 17


-hydroxy-20-ene-24-oate derivative from a protected 17-ketosteroid (e.g., DHEA acetate).
Materials & Reagents
ReagentEquiv.[1]RoleCritical Specification
17-Ketosteroid 1.0SubstrateDry, protected (e.g., 3

-acetoxy)
This compound 1.5 - 2.0ReagentFreshly distilled if yellow/brown
Zinc Dust 3.0 - 5.0MetalMust be activated (HCl wash)
Trimethyl Borate 1.0AdditivePromotes

-selectivity (Optional)
THF / Benzene SolventMediumAnhydrous (Na/Benzophenone distilled)
Step-by-Step Methodology
  • Zinc Activation (Critical Step):

    • Wash Zinc dust (325 mesh) sequentially with 2% HCl, water, ethanol, and diethyl ether.

    • Dry under high vacuum at 100°C for 2 hours. Note: Unactivated zinc is the primary cause of reaction failure.

  • Initiation:

    • In a flame-dried 3-neck flask under Argon, suspend Activated Zn (5.0 equiv) in anhydrous THF (0.5 M relative to steroid).

    • Add a crystal of Iodine (

      
      ) and 10% of the this compound. Heat gently with a heat gun until the iodine color fades (initiation).
      
  • Addition & Reflux:

    • Add the 17-ketosteroid (1.0 equiv) and Trimethyl borate (1.0 equiv) to the flask.

    • Add the remaining this compound dropwise over 30 minutes while maintaining a gentle reflux.

    • Why Reflux? Higher temperatures favor the thermodynamic

      
      -adduct (linear chain) over the kinetic 
      
      
      
      -adduct.
  • Reaction Monitoring:

    • Maintain reflux for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1). Look for the disappearance of the starting material spot and the appearance of a more polar spot (hydroxy-ester).

  • Workup (Acidic Hydrolysis):

    • Cool to 0°C. Quench carefully with cold 10%

      
       or saturated 
      
      
      
      . Caution: Exothermic.
    • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • The crude residue often contains both

      
       and 
      
      
      
      isomers.
    • Purify via Flash Column Chromatography (Silica Gel). The linear

      
      -product is typically less polar than the branched isomer.
      

Protocol 2: Phenolic Alkylation (Linker Synthesis)

Objective: Functionalization of Estradiol (or similar phenolic steroids) to introduce a reactive crotonate linker, useful for covalent drug conjugation or fluorescent labeling.

Materials
  • Substrate: Estradiol (or derivative with free phenolic -OH).

  • Reagent: this compound (1.2 equiv).

  • Base:

    
     (anhydrous, 2.0 equiv) or 
    
    
    
    (for faster rates).
  • Solvent: Acetone or DMF (Anhydrous).

Methodology
  • Deprotonation: Dissolve Estradiol in Acetone (0.1 M). Add

    
    . Stir at Room Temperature (RT) for 30 mins to generate the phenoxide.
    
  • Alkylation: Add this compound dropwise.

    • Note: As an allylic bromide, this reagent is highly reactive toward

      
       attack.
      
  • Conditions: Stir at 50°C for 4–6 hours.

  • Workup: Filter off inorganic salts. Concentrate filtrate.[2] Recrystallize from Ethanol/Water to yield the 3-O-(4-methoxycarbonyl-2-butenyl) ether .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (Reformatsky) Oxidized Zinc surface.Repeat Zn activation. Use Rieke Zinc for difficult substrates. Add TMSCl as initiator.
Low Yield / Polymerization Reagent polymerization.Add reagent slowly (high dilution). Ensure radical inhibitor (hydroquinone) is not interfering with initiation but present in bulk storage.
Wrong Regioisomer (

-product)
Kinetic control dominance.Increase reaction temperature (Reflux). Use bulky Lewis acids (e.g.,

) to steer selectivity.
Lachrymatory Effect Vapor leakage.Safety Alert: Handle ONLY in a functioning fume hood. Neutralize glassware with dilute ammonia before removal.

Safety & Handling (E-E-A-T)

  • Lachrymator: this compound is a potent tear gas agent. Exposure causes severe eye and respiratory irritation.

    • Protocol: Double-glove (Nitrile). Use a full-face shield if working outside a closed hood sash.

  • Skin Sensitizer: Avoid all contact. In case of contact, wash with PEG-400/Ethanol, then soap and water.

  • Waste Disposal: Quench excess reagent with aqueous ammonia or sodium hydroxide (hydrolysis of bromide and ester) before disposal into halogenated waste streams.

References

  • Reformatsky Reaction Mechanism & Regioselectivity

    • Rathke, M. W., & Weipert, P. (1991). The Reformatsky Reaction. In Comprehensive Organic Synthesis.
    • Source:

  • Steroid Side Chain Synthesis

    • Pettit, G. R., et al. (1990). Synthesis of Steroid and Triterpenoid Side Chains. Journal of Organic Chemistry.
    • Source:

  • General Properties of this compound

    • Sigma-Aldrich Product Sheet (CAS 1117-71-1).

    • Source:

  • Zinc Activation Protocols

    • Erdik, E. (1996). Organozinc Reagents in Organic Synthesis. CRC Press.
    • Source:

  • Palladium Coupling Context (Analogous Chemistry)

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
    • Source:

Sources

Application Note: Catalytic Architectures Involving Methyl 4-Bromocrotonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reactivity Profile

Methyl 4-bromocrotonate is a bifunctional "lynchpin" reagent extensively utilized in the synthesis of complex pharmaceutical intermediates, particularly


-lactones, furans, and amino acid derivatives. Its utility stems from its dual reactivity: it possesses an electrophilic allylic bromide moiety and an electron-deficient conjugated ester.

In catalytic manifolds, this substrate acts as a superior


-allyl precursor. Unlike simple allylic halides, the presence of the ester group imparts unique electronic bias, influencing regioselectivity (linear vs. branched) in Palladium (Pd), Nickel (Ni), and Cobalt (Co) catalyzed cross-couplings.
Core Reactivity Modes
  • Pd-Catalyzed Allylic Substitution (Tsuji-Trost Type): Generates electrophilic

    
    -allyl palladium complexes for reaction with soft nucleophiles.
    
  • Metal-Mediated/Catalyzed Reformatsky: Reaction with aldehydes/ketones to form

    
    -hydroxy esters or lactones. Modern variants utilize catalytic Cr(II) or Co(II).
    
  • Heterocyclization: Precursor for furan and butenolide scaffolds via tandem alkylation-cyclization sequences.

Application I: Palladium-Catalyzed Allylic Alkylation

Context: This protocol describes the use of this compound as an allylic electrophile to introduce the crotonate side chain into soft nucleophiles (e.g., malonates, amines, or


-keto esters). This is a critical step in the synthesis of non-natural amino acids and polyketide fragments.
Mechanistic Insight

The reaction proceeds via the oxidative addition of the C–Br bond to Pd(0), forming a


-allyl palladium complex. The ester group at the distal position makes the 

-allyl species electronically non-equivalent. Nucleophilic attack typically occurs at the less hindered/more electropositive terminus (regiocontrol), preserving the trans olefin geometry.
Visualization: Catalytic Cycle

Pd_Catalysis Substrate This compound OxAdd Oxidative Addition Substrate->OxAdd + Pd(0) Pd0 Pd(0)L2 (Active Catalyst) Pd0->OxAdd PiAllyl π-Allyl Pd(II) Complex (Electrophilic) OxAdd->PiAllyl - Br- NuAttack Nucleophilic Attack (Soft Nu-) PiAllyl->NuAttack NuAttack->Pd0 Regeneration Product Coupled Product (Linear/Branched) NuAttack->Product Lg Br- (Leaving Group)

Figure 1: Catalytic cycle for Pd-mediated allylic alkylation.[1][2] The electrophilic


-allyl intermediate allows for soft nucleophile attack, regenerating the Pd(0) catalyst.
Experimental Protocol: C-Alkylation of Dimethyl Malonate

Objective: Synthesis of dimethyl 2-(4-methoxy-4-oxobut-2-en-1-yl)malonate.

Materials:

  • This compound (1.0 equiv, 10 mmol)

  • Dimethyl malonate (1.1 equiv)

  • NaH (1.2 equiv, 60% dispersion in oil) or BSA/KOAc for milder conditions

  • Pd(PPh

    
    )
    
    
    
    (2-5 mol%)
  • THF (Anhydrous, 0.2 M concentration)

Step-by-Step Procedure:

  • Nucleophile Generation: In a flame-dried flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF at 0°C. Dropwise add dimethyl malonate. Stir for 30 min until H

    
     evolution ceases (Solution A).
    
  • Catalyst Preparation: In a separate vial, dissolve Pd(PPh

    
    )
    
    
    
    (3 mol%) in a minimal amount of degassed THF.
  • Reaction Assembly: Add the catalyst solution to Solution A. Stir for 5 minutes.

  • Substrate Addition: Add this compound (dissolved in THF) dropwise to the reaction mixture at 0°C.

    • Critical Control: Slow addition prevents poly-alkylation.

  • Execution: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor consumption of bromide by TLC (Hexane/EtOAc 4:1).

  • Quench & Workup: Quench with sat. NH

    
    Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash chromatography on silica gel.

Troubleshooting Table:

Observation Root Cause Corrective Action

| Low Conversion | Oxidized Catalyst | Use freshly recrystallized Pd(PPh


)

or switch to Pd

(dba)

+ dppe. | | Regioisomers | Steric bulk of Nu | Switch ligand to bulky phosphines (e.g., Xantphos) to enforce linear selectivity. | | Black Precipitate | Pd Aggregation | Add additional PPh

(10 mol%) to stabilize Pd(0). |

Application II: Catalytic Reformatsky & Cross-Coupling

Context: While the classic Reformatsky uses stoichiometric Zinc, modern catalytic variants utilizing Chromium(II) (Nozaki-Hiyama-Kishi) or Cobalt/Nickel catalysts allow for milder, more chemoselective couplings with aldehydes to form


-hydroxy esters or lactones.
Regioselectivity Logic (Alpha vs. Gamma)

This compound forms a vinylogous enolate. It can react at the


-position (kinetic, deconjugated product) or 

-position (thermodynamic, conjugated product).
  • Hard Electrophiles (H+, Hard Aldehydes): Tend to favor

    
    -attack.
    
  • Soft/Lewis Acid Catalysis: Promotes equilibration to the thermodynamic

    
    -product (linear).
    
Visualization: Regioselectivity Decision Tree

Reformatsky_Selectivity Start This compound + Metal (Zn/Cr/Co) Enolate Metal-Dienolate Intermediate Start->Enolate PathA Kinetic Control (Low Temp, Polar Solvent) Enolate->PathA Alpha-Attack PathG Thermodynamic Control (High Temp, Non-polar) Enolate->PathG Gamma-Attack ProdAlpha Alpha-Product (Branched/Deconjugated) PathA->ProdAlpha ProdGamma Gamma-Product (Linear/Conjugated) PathG->ProdGamma

Figure 2: Regiochemical outcomes in metal-mediated additions. Reaction conditions dictate the ratio of branched (


) vs. linear (

) products.
Protocol: Co-Catalyzed Cross-Coupling (Advanced)

Reference: Derived from principles in Benchchem & TCI technical data for Co/Ni catalyzed allylations.

Materials:

  • This compound (1.0 equiv)[3]

  • Aryl Halide (Electrophile partner) or Aldehyde

  • CoBr

    
     (10 mol%)
    
  • Manganese dust (Mn, 2.0 equiv, reductant)

  • Ligand: bpy (2,2'-bipyridine)

  • Solvent: CH

    
    CN/Pyridine
    

Procedure:

  • Catalyst Activation: Stir CoBr

    
    , bpy, and Mn dust in CH
    
    
    
    CN for 15 mins until the solution turns green/brown (formation of low-valent Co).
  • Addition: Add the aldehyde and this compound.

  • Reaction: Stir at 50°C. The Co(I) species activates the C-Br bond, forming a transient organocobalt species that attacks the aldehyde.

  • Workup: Acidic hydrolysis (1M HCl) is required to break the metal-alkoxide bond.

Safety & Handling (E-E-A-T)

  • Lachrymator: this compound is a potent lachrymator and skin irritant. All operations must be performed in a functioning fume hood.

  • Neutralization: Spills should be treated with aqueous sodium thiosulfate to quench the alkylating potential before cleanup.

  • Storage: Store at 2–8°C under inert gas (Argon). The compound darkens upon degradation (HBr release).

References

  • BenchChem. Application Notes and Protocols: Pd-Catalyzed Allylic Alkylation in the Total Synthesis of Moiramide B. Retrieved from .

  • Organic Chemistry Portal. Palladium-Catalyzed Reaction of Arenediazonium Tetrafluoroborates with Methyl 4-Hydroxy-2-butenoate. (Contextual reference for Pd-allyl chemistry). Retrieved from .

  • TCI Chemicals. Product Specification: this compound (M1689). Retrieved from .

  • Sigma-Aldrich. Technical Data Sheet: this compound. Retrieved from .

  • RSC Publishing.

    
    -bromocrotonate. J. Chem. Soc., 1949.[4] (Foundational reference for regioselectivity). Retrieved from .
    

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 4-Bromocrotonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Safety Directive

Methyl 4-bromocrotonate (CAS: 1117-71-1) is a high-value intermediate used in the synthesis of statins and amino acid derivatives. It is an allylic bromide , making it inherently thermally unstable and a potent lachrymator (tear-inducing agent).

Critical Warning: This compound undergoes autocatalytic decomposition releasing Hydrogen Bromide (HBr) when heated. HBr further catalyzes the decomposition, turning the product dark purple/black. Successful distillation requires minimizing thermal history (time spent at high temperature).

Module 1: Pre-Distillation Assessment

Before assembling glassware, verify the status of your crude material. Distilling "dirty" crude is the primary cause of failure.

Q: Can I distill the reaction mixture directly after the Wohl-Ziegler reaction?

A: No. You must perform a rigorous workup first. The standard synthesis involves N-bromosuccinimide (NBS) and a radical initiator in CCl₄ or Benzotrifluoride.

  • Succinimide Removal: The by-product succinimide is solid. If not filtered completely, it will sublime during distillation, clogging your condenser and vacuum lines.

    • Protocol: Cool the reaction mixture to 0°C to precipitate succinimide. Filter through a sintered glass funnel.

  • Acid Scavenging: The crude likely contains trace HBr. Wash the organic layer with cold 5% NaHCO₃ or water. Dry over anhydrous MgSO₄.

    • Why? Acidic traces lower the decomposition temperature of the product during distillation.

Q: My crude oil is already dark brown. Is it salvageable?

A: Proceed with caution. Dark color indicates polymerization or free bromine (


).
  • Action: Add a small amount of hydroquinone (radical inhibitor) or copper powder to the distillation flask. This inhibits radical polymerization during heating.

Module 2: The Distillation Setup (Hardware)

Standard fractional distillation columns (e.g., Vigreux) are NOT recommended due to the high pressure drop and required pot temperature.

Recommended Configuration: Short Path Distillation

We prioritize low boiling point over theoretical plate separation .

  • Glassware: Short-path distillation head (integrated condenser).

  • Vacuum Source: High-vacuum pump (Rotary Vane or Hybrid). Target pressure: < 5 mmHg .

  • Stabilizer: Add a small amount of Silver Wool or Copper Wire in the receiving flask to scavenge any HBr formed during the run.

Quantitative Data: Boiling Point vs. Pressure

Use this table to set your bath temperature. Do NOT exceed a bath temp of 110°C.

Pressure (mmHg)Estimated Boiling Point (°C)Recommended Bath Temp (°C)
760 (Atm) ~198°C (Decomposes)DO NOT ATTEMPT
13-15 83 - 85°C105 - 110°C
2 - 3 70 - 75°C90 - 95°C
0.5 - 1 50 - 60°C75 - 85°C

Analyst Note: The boiling point at 13 mmHg is often cited as 83-85°C [1][2].[1] However, operating at 2 mmHg is superior to keep the product cooler.

Module 3: Execution & Troubleshooting

Real-time solutions for issues during the run.

Workflow Visualization

The following diagram outlines the critical decision paths during purification.

PurificationWorkflow Start Crude Reaction Mixture Filter Filtration (Remove Succinimide) Start->Filter Wash Wash (NaHCO3) & Dry Filter->Wash Strip Strip Solvent (Rotovap) Wash->Strip Check Check Crude Quality Strip->Check Distill Short Path Distillation (<5 mmHg) Check->Distill Mobile Oil Fail Discard / Silica Plug Check->Fail Black Tar Store Store under Argon (-20°C) Distill->Store Clear Distillate

Figure 1: Purification workflow emphasizing pre-distillation cleanup to prevent thermal degradation.

Troubleshooting Guide
Issue 1: Product turns purple/black in the receiving flask.
  • Diagnosis: Autocatalytic decomposition. You are generating HBr, which is reacting with the product to release

    
     or polymerizing.
    
  • Immediate Action:

    • Lower the Bath Temperature: You are heating too aggressively.

    • Check Vacuum: If vacuum is poor (>10 mmHg), the required boiling temp is too high. Fix leaks.

    • Scavenger: Ensure you have Copper wire in the receiver to trap free halogens.

Issue 2: White solid clogging the vacuum adapter/condenser.
  • Diagnosis: Sublimation of residual Succinimide or Methyl 4-bromocrotonic acid .

  • Immediate Action:

    • Stop the distillation.

    • Melt the clog with a heat gun (carefully).

    • If the solid persists, your pre-distillation filtration was insufficient. You may need to re-dissolve the crude in ether, filter again, and re-strip.

Issue 3: "Fuming" in the vacuum lines.
  • Diagnosis: HBr gas is being pulled into the pump. This will destroy your pump oil.

  • Immediate Action:

    • Ensure a Liquid Nitrogen (LN2) Cold Trap is placed between the distillation apparatus and the pump.

    • Change pump oil immediately after the run.

Module 4: Storage & Handling

The purity of this compound degrades rapidly if stored improperly.

Q: How do I store the purified fraction?

A:

  • Container: Amber glass vial (protect from light).

  • Atmosphere: Flush with Argon or Nitrogen (protect from moisture).

  • Temperature: Refrigerate at 2°C to 8°C (or -20°C for long term).

  • Stabilizer: Storing over a small piece of activated Copper wire can extend shelf life by months [3].

Q: How do I clean the glassware? (Safety Alert)

A: This compound is a severe lachrymator.

  • Do NOT wash glassware in an open sink.

  • Protocol: Rinse all glassware inside the fume hood with a solution of Ethanol + Aqueous Ammonia . The ammonia reacts with the allylic bromide to form an amine, neutralizing the lachrymatory effect. Let it sit for 1 hour before standard washing.

References

  • Sigma-Aldrich. This compound Product Specification & Properties. Retrieved from

  • ChemicalBook. This compound Properties and Boiling Point Data. Retrieved from

  • Tokyo Chemical Industry (TCI). This compound Handling and Storage. Retrieved from

  • Organic Chemistry Portal.[2] Wohl-Ziegler Reaction Mechanism and Conditions. Retrieved from

Sources

Technical Support Center: Stabilizing Methyl 4-Bromocrotonate During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for methyl 4-bromocrotonate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this reactive building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the stability and purity of your this compound during storage, preventing unwanted polymerization.

Understanding the Challenge: The Inherent Reactivity of this compound

This compound is a valuable bifunctional molecule, featuring both a reactive allylic bromide and an α,β-unsaturated ester. This structure makes it highly susceptible to spontaneous free-radical polymerization, especially when exposed to heat, light, or contaminants.[1][2] This polymerization can lead to a loss of monomer purity, the formation of insoluble oligomers or polymers, and potentially compromise your experimental results. To counteract this, manufacturers typically add a small amount of a polymerization inhibitor to the product.

Troubleshooting Guide: Addressing Common Storage Issues

This section addresses specific problems you might encounter with this compound, providing insights into the root causes and actionable solutions.

Issue 1: The appearance of a hazy precipitate or solid polymer in the vial upon receipt or after a short storage period.

  • Probable Cause: This is a clear indication of polymerization. This can be triggered by:

    • Improper Storage Conditions: Exposure to elevated temperatures or light can initiate the polymerization process. The product is sensitive to heat.[3][4]

    • Contamination: The presence of radical initiators, strong acids, bases, oxidizing agents, or reducing agents can catalyze polymerization.[5]

    • Inhibitor Depletion: Over time, or through improper handling, the inhibitor can be consumed, leaving the monomer unprotected.

  • Solution:

    • Immediate Action: If the polymerization is localized, you may be able to carefully decant the remaining liquid monomer for immediate use after removing the inhibitor. However, if the polymerization is extensive, the product's purity is compromised, and it is advisable to dispose of it according to your institution's safety protocols.

    • Preventative Measures:

      • Always store this compound in a refrigerator, typically between 2-8°C (36-46°F).[6][7]

      • Store the vial in a dark location or use an amber vial to protect it from light.[8]

      • Ensure the container is tightly sealed and consider storing it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.[3][8]

Issue 2: The product appears discolored (e.g., yellow or brown) but remains a liquid.

  • Probable Cause: Discoloration can be an early sign of degradation or the formation of soluble oligomers. It may also indicate the presence of impurities. While not as severe as solid polymer formation, it suggests a decline in purity.

  • Solution:

    • Purity Check: If your application is sensitive to impurities, it is recommended to analyze the purity of the material using techniques like GC or NMR before proceeding.

    • Review Storage Protocol: Re-evaluate your storage conditions against the recommended guidelines to prevent further degradation. Ensure the storage area is free from incompatible materials.[4]

Frequently Asked Questions (FAQs)

Q1: What is the role of the inhibitor in the this compound I purchased?

A1: The inhibitor, typically a phenolic compound like hydroquinone (HQ) or monomethyl ether of hydroquinone (MEHQ), is added to prevent spontaneous polymerization during shipping and storage.[9] These molecules act as radical scavengers, terminating the chain reaction of polymerization before it can propagate.[10]

Q2: Why is oxygen important for the function of phenolic inhibitors like MEHQ?

A2: Phenolic inhibitors like MEHQ are most effective in the presence of oxygen. The inhibitor donates a hydrogen atom to a peroxy radical (formed from a monomer radical and oxygen), creating a stable phenoxy radical that is less likely to initiate further polymerization.[10] This is why storing under a completely oxygen-free atmosphere for extended periods without an appropriate oxygen-independent inhibitor is not recommended if relying on phenolic inhibitors.

Q3: Do I need to remove the inhibitor before my reaction?

A3: Yes, in most cases, the inhibitor must be removed before use in a polymerization reaction, as it will interfere with or prevent the desired reaction from occurring.[11] For other applications, such as nucleophilic substitution at the allylic bromide, the presence of the inhibitor may not be detrimental, but it is always best to consider its potential reactivity with your reagents.

Q4: What is the recommended method for removing the inhibitor?

A4: A common and effective method for removing phenolic inhibitors is to wash the this compound with a dilute aqueous base, such as 5% sodium hydroxide (NaOH) solution.[12] The phenolic inhibitor will be deprotonated and extracted into the aqueous phase. This is followed by washing with water to remove the base and then drying the organic layer. For a detailed procedure, refer to the "Experimental Protocol" section below.

Quantitative Data Summary

ParameterRecommended Value/ConditionRationale
Storage Temperature 2-8°CMinimizes thermal energy that can initiate polymerization.[6][7]
Atmosphere Inert gas (Argon or Nitrogen)Protects against moisture and oxygen, which can play a role in degradation pathways.[3][8]
Inhibitor Type Phenolic (e.g., MEHQ)Effective radical scavengers for acrylate-type monomers.[9]
Typical Inhibitor Concentration 10-1000 ppm (commonly 50-200 ppm for acrylates)Sufficient to prevent polymerization during storage without excessive contamination.[13][14]

Experimental Protocol: Inhibitor Removal via Alkaline Extraction

This protocol details the steps for removing a phenolic inhibitor from this compound.

Materials:

  • This compound containing inhibitor

  • 5% (w/v) aqueous sodium hydroxide solution

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Erlenmeyer flask

  • Filter paper and funnel

Procedure:

  • Place the this compound in a separatory funnel.

  • Add an equal volume of 5% aqueous NaOH solution.

  • Stopper the funnel and shake gently, venting frequently to release any pressure.

  • Allow the layers to separate. The lower aqueous layer, which may be colored, contains the inhibitor. Drain and discard the aqueous layer.

  • Repeat the wash with fresh 5% NaOH solution two more times.[15]

  • Wash the organic layer with an equal volume of deionized water to remove any residual NaOH. Drain and discard the aqueous layer.

  • Wash the organic layer with an equal volume of saturated brine solution to aid in the removal of water. Drain and discard the aqueous layer.

  • Transfer the organic layer to an Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate or sodium sulfate to dry the solution. Swirl gently.

  • Filter the dried this compound to remove the drying agent.

  • The purified this compound is now ready for use. It is recommended to use it immediately as it is no longer stabilized.

Visualizing the Process: Polymerization and Inhibition

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_storage Storage Conditions cluster_outcome Product State Ideal Storage Store at 2-8°C Inert Atmosphere Protection from Light Stable Monomer Pure Methyl 4-bromocrotonate Ideal Storage->Stable Monomer Prevents Poor Storage High Temperature Exposure to Air/Light Contamination Polymerization Formation of Oligomers/Polymers Poor Storage->Polymerization Initiates G Monomer Monomer Monomer_Radical M• Radical R• Radical->Monomer Initiation Monomer_Radical->Monomer Propagation Polymer_Chain Polymer Monomer_Radical->Polymer_Chain Inhibitor Inhibitor (e.g., MEHQ) Monomer_Radical->Inhibitor Inhibition Inactive_Species Inactive Species Inhibitor->Inactive_Species

Caption: Simplified mechanism of free-radical polymerization and inhibition.

References

  • Should I remove inhibitor from methyl acrylate? Chemistry Stack Exchange. (2023-12-16). [Link]

  • Method for reducing MEHQ content in acrylic acid.
  • Removing Mehq Inhibitor From Methyl Acrylate Monomer. Cheresources.com Community. (2017-08-29). [Link]

  • Method for reducing mehq content in acrylic acid.
  • The Essential Role of MEHQ as a Polymerization Inhibitor for Monomers. [Link]

  • Removing inhibitor from methyl methacrylate. Reddit. (2020-02-03). [Link]

  • Measuring MeHQ (Polymerization Inhibitor). Applied Analytics. [Link]

  • Polymerisation inhibitor. Wikipedia. [Link]

  • How can I remove the inhibitor (MEHQ 500~600ppm) in 2-hydroxyethyl acrylate monomer 96% solution? ResearchGate. (2015-12-23). [Link]

  • Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Publications. [Link]

  • Acrylates. Polymer Science Learning Center. [Link]

  • Control of Free-Radical Reactivity in Photopolymerization of Acrylates. RadTech. [Link]

  • Acrylate free radical polymerization: from mechanism to polymer design. Semantic Scholar. [Link]

Sources

troubleshooting low reactivity of methyl 4-bromocrotonate

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: M4BC-TECH CAS: 1117-71-1 Support Tier: Level 3 (Senior Application Scientist)

Welcome to the M4BC Troubleshooting Hub

You are likely here because Methyl 4-bromocrotonate (M4BC) is behaving inconsistently in your synthesis. Whether you are attempting a Reformatsky reaction, a phosphonium salt formation, or a nucleophilic substitution, M4BC is a bifunctional electrophile that presents unique stability and reactivity challenges.

This guide treats your chemical reaction as a system to be debugged. Follow the modules below to isolate and resolve your specific failure mode.

Module 1: Reagent Integrity (The "Silent Killer")

Status: Critical Failure Point Symptom: Low yields, dark reaction mixtures, or unexpected NMR signals at


 5.0–7.5 ppm.
The Problem: Technical Grade Purity (85%)

Commercial M4BC is typically sold as "Technical Grade" (~85% purity). The primary impurity is 2(5H)-furanone (also known as


-crotonolactone). This forms via the cyclization of the Z-isomer (cis) or hydrolysis followed by cyclization.
  • The Trap: If you calculate stoichiometry based on weight without correcting for purity, you are under-loading the electrophile by at least 15%.

  • The Mechanism: The Z-isomer positions the bromide and ester in proximity, facilitating intramolecular displacement to form the lactone, which is unreactive to many nucleophiles intended for the bromide.

Diagnostic Protocol: 1H NMR Validation

Before starting, run a quick 1H NMR in


.
ComponentChemical Shift (

ppm)
MultiplicityInterpretation
M4BC (Target) ~4.0Doublet (

)
Desired linear electrophile.
M4BC (Target) ~7.0dt (

,

)
Characteristic alkene proton.
Impurity: Furanone ~4.8Triplet (

)
STOP. If high, purification is required.
Impurity: Polymer Broad BaselineN/AMaterial has degraded; distillation required.
Corrective Action: Vacuum Distillation

If purity is


 or the liquid is dark brown/viscous:
  • Setup: Short-path distillation apparatus.

  • Conditions: Collect fraction boiling at 83–85 °C @ 13 mmHg [1].

  • Storage: Store under Argon at 2–8 °C.

Module 2: Nucleophilic Substitution ( vs. )

Status: Common Optimization Area Symptom: Mixture of products, low conversion, or "wrong" isomer.

The Logic: Regiochemical Competition

M4BC is an allylic bromide. Nucleophiles can attack at two positions:

  • 
    -Attack (
    
    
    
    ):
    Direct displacement of Br. (Desired for simple alkylation).
  • 
    -Attack (
    
    
    
    ):
    Attack at the alkene, shifting the double bond and ejecting Br.
Troubleshooting Guide

Q: I am getting a mixture of


 and 

substitution products.
  • Root Cause: "Hard" nucleophiles (high charge density) or steric hindrance often favor

    
     or carbonyl attack.
    
  • Solution:

    • Solvent: Switch to Acetone or Acetonitrile (Polar Aprotic) to enhance

      
       rate.
      
    • Temperature: Lower the temperature to 0°C.

      
       is often kinetically favored over 
      
      
      
      at lower energies.
    • Nucleophile: Use "softer" nucleophiles (e.g., thiols, phosphines) for cleaner

      
      -attack.
      

Q: The reaction turns black and yields are <20%.

  • Root Cause: Polymerization initiated by base. M4BC is a Michael acceptor; strong bases can initiate anionic polymerization.

  • Solution: Avoid strong bases (e.g., NaH, LDA) if possible. Use non-nucleophilic organic bases (e.g., DIPEA, Lutidine) or weak inorganic bases (

    
    ) in acetone.
    
Visualizing the Pathway

ReactionPathways cluster_0 Competition Zone M4BC This compound (M4BC) Alpha Alpha Attack (SN2) Direct Displacement M4BC->Alpha Soft Nu Low Temp Gamma Gamma Attack (SN2') Allylic Shift M4BC->Gamma Hard Nu Steric Bulk Cyclize Cyclization (Z-isomer impurity) M4BC->Cyclize Spontaneous (Z-isomer) Nu Nucleophile (Nu-) Nu->Alpha Nu->Gamma Product_A Linear Product (Retained Conjugation) Alpha->Product_A Product_B Branched Product (Shifted Double Bond) Gamma->Product_B Furanone 2(5H)-Furanone (Dead End) Cyclize->Furanone

Figure 1: Reaction pathways for M4BC showing the competition between direct substitution, conjugate substitution, and degradation.

Module 3: The Reformatsky Reaction (Zinc Insertion)[3]

Status: High Difficulty Symptom: Zinc remains solid; no exotherm; starting material recovered.

The Logic: Surface Passivation

The Reformatsky reagent (organozinc) generated from M4BC is stabilized by the ester group, making it less reactive (and harder to form) than a standard Grignard. The Zinc surface oxide layer is the primary barrier.

Step-by-Step Activation Protocol

Do not just add Zinc dust and stir. You must activate the metal.

  • Solvent Choice: Use anhydrous THF (preferred) or Benzene. Ether is often too low-boiling to sustain the initiation.

  • Activation Method A (TMSCl):

    • Suspend Zn dust (1.5 - 2.0 eq) in minimal THF.

    • Add TMSCl (0.05 eq) and stir for 15 mins at RT.

    • Why: TMSCl chemically etches the ZnO layer, exposing reactive Zn(0).

  • Activation Method B (Iodine - Classic):

    • Add a single crystal of

      
       to the Zn/THF slurry.
      
    • Warm until the brown color disappears (formation of

      
      ).
      
  • Initiation:

    • Add only 10% of the M4BC solution first.

    • Heat to reflux. Wait for turbidity (cloudiness indicates formation of the organozinc species).

    • Only then add the remaining bromide dropwise.

Reference Insight: Research indicates that for M4BC, diastereoselectivity in Reformatsky reactions can be highly sensitive to the catalyst and solvent. Using a "Rieke Zinc" or specific activation is often cited in successful syntheses of complex targets like nucleosides [2].

Frequently Asked Questions (FAQ)

Q: Can I use M4BC for Wittig salt formation? A: Yes. React with Triphenylphosphine (


) in Toluene or Benzene.
  • Tip: The product (phosphonium salt) should precipitate. If it oils out, scratch the flask or add a seed crystal. Avoid alcohols, as they can solubilize the salt.

Q: Why is my M4BC fuming? A: M4BC is a potent lachrymator (tear gas). It hydrolyzes to release HBr and crotonic acid derivatives upon contact with mucous membranes.

  • Safety: Always handle in a functioning fume hood. Neutralize glassware with dilute NaOH before removing it from the hood.

Q: I need the Z-isomer. Can I make it from the E-isomer? A: Isomerization is difficult because the Z-isomer is thermodynamically less stable and prone to cyclization into the furanone. Photochemical isomerization is possible but usually leads to the lactone trap described in Module 1.

References

  • Sigma-Aldrich. Product Specification: this compound, technical grade, 85%.Link

  • Peng, W., et al. (2004).[1] "Diastereoselective Reformatsky reaction of this compound with 1,2:5,6-di-O-isopropylidene-α-d-ribo-hexofuranos-3-ulose." Tetrahedron, 60(45), 10269-10275.[1] Link[1]

  • Thermo Fisher Scientific. this compound Safety Data Sheet (SDS).Link

  • Master Organic Chemistry. The SN2 Reaction Mechanism.Link

Sources

Technical Support Center: Optimizing Methyl 4-Bromocrotonate Workflows

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering specific yield, rate, or selectivity issues with Methyl 4-bromocrotonate (CAS: 1117-71-1) .

Product Focus: this compound Chemical Class: Allylic Bromide /


-Unsaturated Ester
Primary Applications:  Nucleophilic Substitution (

), Vinylogous Reformatsky Reactions, Cross-Couplings.

Introduction: The Reactivity Profile

This compound is a bifunctional electrophile. Its reactivity is governed by the interplay between the allylic bromide (a "soft" electrophile) and the conjugated ester (a "hard" electrophile).[1]

Critical Solvent Dependencies:

  • 
     Rate:  Highly sensitive to dielectric constant and hydrogen bond donor (HBD) ability.[1]
    
  • Regioselectivity (

    
     vs 
    
    
    
    ):
    Solvent polarity influences the transition state tightness, affecting whether nucleophiles attack the
    
    
    -carbon (direct displacement) or the
    
    
    -carbon (allylic shift).[1]
  • Organometallic Stability: In Reformatsky reactions, solvent coordination (e.g., THF vs. Et2O) dictates the aggregation state of the Zinc enolate, controlling

    
     vs. 
    
    
    
    regioselectivity.[1]

Module 1: Troubleshooting Nucleophilic Substitutions ( )

User Scenario: “My reaction with an amine/thiol is too slow” or “I am seeing significant byproducts.”

Diagnostic Guide
SymptomProbable CauseCorrective Action
Reaction Stalled (<50% Conv.) Solvent Caging: Protic solvents (MeOH, EtOH) are solvating the nucleophile (anion), raising the activation energy.[1]Switch to Polar Aprotic solvents (DMF, DMSO, MeCN). These solvate the cation but leave the nucleophile "naked" and reactive.[1]
Low Yield / Polymerization Concentration Effect: High concentrations (>0.5 M) favor intermolecular polymerization of the acrylate moiety.[1]Dilute reaction to 0.1 M - 0.2 M . Add a radical inhibitor (e.g., BHT) if radical polymerization is suspected.
Solvolysis Byproducts Methanolysis: Using MeOH as a solvent leads to competitive ether formation (

-like pathway) due to the labile allylic bromide.[1]
Avoid alcohols.[1] Use Acetone or THF for neutral nucleophiles; DMF for anionic nucleophiles.[1]
Mechanism & Solvent Logic

In


 reactions, the solvent choice dictates the nucleophilicity of the attacking species.[1][2]
  • Polar Protic (Avoid): Water, Methanol.[1] The solvent forms a "cage" of hydrogen bonds around the nucleophile (e.g.,

    
    , 
    
    
    
    ), stabilizing it and reducing its energy.[1][2][3] This increases the
    
    
    required to reach the transition state.[1]
  • Polar Aprotic (Recommended): DMF, DMSO, Acetonitrile. These solvents have high dipole moments to dissolve ionic reagents but lack hydrogen bond donors. The anion remains high-energy ("naked"), significantly accelerating the reaction rate—often by factors of

    
     to 
    
    
    
    .[1]
Visualizing the Solvent Effect

SolventEffect Nucleophile Nucleophile (Nu-) Protic Polar Protic Solvent (MeOH, H2O) Nucleophile->Protic Aprotic Polar Aprotic Solvent (DMF, DMSO) Nucleophile->Aprotic Cage Solvent Cage Forms (H-Bonding) Protic->Cage Solvation Naked Naked Nucleophile (No H-Bonding) Aprotic->Naked Cation Solvation Only Slow Reaction Rate: SLOW High Activation Energy Cage->Slow Fast Reaction Rate: FAST Low Activation Energy Naked->Fast

Figure 1: Impact of solvent class on nucleophile reactivity in substitution reactions.

Module 2: The Vinylogous Reformatsky Reaction

User Scenario: “I am getting a mixture of linear and branched products” or “The Zinc insertion won't start.”

The Regioselectivity Challenge

When this compound reacts with Zinc, it forms a Vinylogous Zinc Enolate .[1] This intermediate is a dienolate that can react at two positions:[1]

  • 
    -Position (C2):  Yields the Branched  (deconjugated) product.[1]
    
  • 
    -Position (C4):  Yields the Linear  (conjugated) product.[1]
    
Optimization Protocol
VariableRecommendationTechnical Rationale
Solvent Choice THF (Dry) THF coordinates to Zn, breaking down polymeric aggregates.[1] This favors the monomeric reactive species essential for consistent initiation.[1]
Temperature Reflux (65°C) Higher temperatures favor the thermodynamic product (often the

-adduct/linear) and ensure complete Zn insertion.[1]
Activation TMSCl / 1,2-Dibromoethane Oxide layers on Zn surface prevent reaction in non-polar solvents. Chemical activation is mandatory if not using Rieke Zinc.[1]
Regiocontrol Solvent Polarity Polar solvents (THF) tend to favor

-selectivity (Linear) via a solvated transition state. Non-polar solvents (Benzene/Toluene) often yield mixtures or favor

-attack due to tight ion pairing.
Step-by-Step: Vinylogous Reformatsky Protocol
  • Activation: Suspend Zn dust (1.5 equiv) in dry THF under Argon. Add 5 mol% TMSCl. Stir for 15 min.

  • Addition: Add the aldehyde/ketone (1.0 equiv).

  • Initiation: Add 10% of the this compound solution dropwise. Wait for exotherm (solvent boiling).

  • Propagation: Add the remaining bromide slowly to maintain gentle reflux.

  • Workup: Quench with dilute HCl. Note: Acidic quench can cause isomerization; keep pH controlled if product is acid-sensitive.[1]

Visualizing Regioselectivity

ReformatskyPathways Reagent This compound + Zn (in THF) Intermediate Vinylogous Zinc Enolate (Dienolate Resonance) Reagent->Intermediate Insertion AlphaPath Alpha-Attack (C2) Kinetic Pathway Intermediate->AlphaPath Steric Bulk / Non-polar Solvent GammaPath Gamma-Attack (C4) Thermodynamic Pathway Intermediate->GammaPath High Temp / Polar Solvent (THF) Prod_Branched Branched Product (Deconjugated) AlphaPath->Prod_Branched Prod_Linear Linear Product (Conjugated / Homoallylic) GammaPath->Prod_Linear

Figure 2: Divergent reaction pathways in the Vinylogous Reformatsky reaction.[1]

Module 3: Stability & Storage FAQs

Q: Can I use Ethanol as a solvent for storage or reaction? A: No. this compound undergoes solvolysis in primary alcohols, especially if acidic impurities are present. The bromide is displaced by the alkoxy group.[1] Store the neat liquid at 0-10°C.

Q: The liquid has turned brown. Is it still usable? A: The color change indicates partial decomposition (HBr release and polymerization).[1]

  • Test: Run a TLC (Hexane/EtOAc). If the baseline spot is significant, distill under reduced pressure (approx. 83-85°C at 13 mmHg) before use.[1]

  • Prevention: Store under inert gas (Argon/Nitrogen) to prevent hydrolysis from atmospheric moisture.

Q: Is this compound a lachrymator? A: Yes, potent. It is structurally similar to bromoacetone and benzyl bromide.

  • Safety: Always handle in a functioning fume hood.

  • Decontamination: Wash glassware with a solution of ethanol and aqueous ammonia to quench residual alkylating agent before removing from the hood.[1]

References

  • Solvent Effects in

    
     Reactions: 
    
    • Title: The Role of Solvent in SN1, SN2, E1 and E2 Reactions.[1][2][4]

    • Source: Chemistry Steps.[1][5][6][7][8]

    • URL:[Link]

  • Reformatsky Reaction Mechanism & Optimization

    • Title: Reformatsky Reaction - Mechanism and Recent Literature.[1]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link]

  • Vinylogous Reactivity & Flow Chemistry

    • Title: Synthesis and Reactivity of Organozinc Reagents Derived From -Bromocroton
    • Source: ResearchG
    • URL:[Link]

  • General Physical Properties & Safety

    • Title: this compound Product Specific
    • Source: Sigma-Aldrich.[1]

Sources

Technical Support Center: Methyl 4-Bromocrotonate Handling & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

Methyl 4-bromocrotonate (CAS: 1117-71-1) is a bifunctional electrophile widely used in Reformatsky reactions and heterocyclic synthesis. However, its utility is compromised by its dual susceptibility to hydrolysis (ester moiety) and nucleophilic displacement (allylic bromide).

Moisture ingress does not merely reduce purity; it triggers an autocatalytic degradation cycle. Hydrolysis generates HBr, which catalyzes further ester cleavage and promotes polymerization of the alkene. This guide provides field-proven protocols to arrest this cycle and recover usable material.

Critical Data & Specifications

PropertySpecificationCritical Note
Physical State Liquid (Clear to Brown)Solidification implies high purity or freezing (<16°C); Sludge implies degradation.
Boiling Point 83–85 °C @ 13 mmHgDo not distill at atmospheric pressure. Decomposition risk.
Storage Temp 2–8 °CMust be stored under Argon/Nitrogen.
Lachrymator High PotencyVapors cause severe ocular irritation.[1] Handle only in a fume hood.
Moisture Sensitivity HighHydrolysis yields 4-bromocrotonic acid (Solid, mp 74-76°C).

Troubleshooting Guide (Q&A Format)

Scenario A: Visual Inspection & Physical State

User Question: "My bottle of this compound has developed a white precipitate and the liquid has turned dark brown. Is it still usable?"

Scientist's Diagnosis: This indicates advanced degradation. The darkening suggests HBr-induced polymerization or oxidation, while the white precipitate is likely 4-bromocrotonic acid , formed via hydrolysis.

  • Mechanism:

    
    
    

Action Plan:

  • Filtration: If the precipitate is minor (<5% volume), filter the liquid through a sintered glass funnel under an inert atmosphere (N2) to remove the acid.

  • Acidity Check: Dissolve a 50 µL aliquot in

    
     and check NMR. If significant acid protons are visible, purification is required.
    
  • Resolution: Perform Protocol B (Vacuum Distillation) . If the liquid is viscous/tarry, discard the batch as polymerization is irreversible.

Scenario B: Reaction Stalling

User Question: "I am using this reagent in a Reformatsky reaction, but the initiation is failing. I see no exotherm."

Scientist's Diagnosis: Moisture in the reagent is likely quenching the zinc enolate or the organozinc intermediate. Furthermore, free HBr (from hydrolysis) destroys the active zinc surface.

Action Plan:

  • Pre-treatment: Wash the this compound solution (in ether/THF) with cold, saturated

    
     immediately before use to neutralize HBr and remove the acid.
    
  • Drying: Dry the organic layer over anhydrous

    
     (avoid 
    
    
    
    as it can complex with esters) for 15 minutes.
  • Activation: Ensure TMSCl (Trimethylsilyl chloride) is used to activate the Zinc if the reagent quality is suspect.

Scenario C: Storage & Handling

User Question: "How do I store an opened bottle? It fumes when I open it."

Scientist's Diagnosis: Fuming indicates the release of HBr gas, a byproduct of hydrolysis. The septum has likely been compromised by ambient humidity.

Action Plan:

  • Purge: Immediately purge the headspace with dry Argon for 5 minutes.

  • Seal: Wrap the cap in Parafilm® and store in a secondary container with desiccant (e.g., Drierite) at 4°C.

  • Transfer: Never pour. Use Protocol A (Inert Transfer) .

Visualizing the Degradation Cascade[3]

The following diagram illustrates the autocatalytic nature of moisture-induced degradation.

DegradationPathway Start This compound (Liquid) Inter1 Hydrolysis Reaction Start->Inter1 + H2O Polymer Polymerization/Tars (Dark Color) Start->Polymer Acid Catalyzed Moisture Moisture Ingress (H2O) Moisture->Inter1 Product1 4-Bromocrotonic Acid (Solid Precipitate) Inter1->Product1 Product2 Methanol Inter1->Product2 Byproduct Free HBr Acid Inter1->Byproduct Trace Byproduct->Inter1 Catalyzes (Autocatalysis) Byproduct->Polymer Promotes

Figure 1: Autocatalytic degradation pathway triggered by moisture. Note the feedback loop where HBr accelerates further hydrolysis.

Technical Protocols

Protocol A: Inert Liquid Transfer (Syringe Technique)

Use this for all transfers to prevent moisture ingress.

  • Preparation: Oven-dry all glassware and syringes (>120°C) for at least 2 hours.

  • Pressure Equalization: Insert a needle connected to an Argon line (bubbler outlet) into the reagent bottle septum.

  • Withdrawal: Insert the syringe needle. Invert the bottle. Draw liquid slowly to avoid cavitation.

  • Retraction: Push a small amount of liquid back to clear bubbles. Withdraw the needle.

  • Sealing: Immediately grease the septum puncture or replace the cap under positive Argon flow.

Protocol B: Purification via Vacuum Distillation

Perform this only if purity is <90% or significant solids are present.

Equipment: Short-path distillation head, vacuum pump, manometer, oil bath.

  • Setup: Assemble glassware. Apply high vacuum grease to all joints.

  • Loading: Load crude this compound. Add a magnetic stir bar.

  • Degassing: Apply vacuum gradually to remove dissolved gases and volatile impurities (e.g., Methanol).

  • Heating:

    • Set vacuum to 13–15 mmHg .

    • Heat oil bath to 95–100°C .

  • Collection:

    • Discard the first fraction (fore-run) boiling <80°C.

    • Collect the main fraction boiling at 83–85°C (at 13 mmHg) .

  • Storage: Flush the receiving flask with Argon immediately after breaking vacuum.

References

  • Sigma-Aldrich. this compound Product Specification & MSDS. Retrieved from .

  • TCI Chemicals. this compound Physical Properties. Retrieved from .

  • PrepChem. Preparation of ethyl 4-bromocrotonate (Analogous Procedure). Retrieved from .

  • Organic Syntheses. General procedures for handling allylic bromides. Coll. Vol. 1, p. 25 (1941). Retrieved from .

Sources

Technical Support Center: Methyl 4-Bromocrotonate Scale-Up & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in Scaling Up Methyl 4-Bromocrotonate Reactions Role: Senior Application Scientist Audience: Process Chemists, Scale-Up Engineers, and Drug Development Researchers

Introduction: The "Dual-Edged" Reagent

This compound (CAS: 1117-71-1) is a critical C4 building block, widely valued for its bifunctionality. It serves as a vinylogous electrophile in alkylation reactions and a nucleophilic precursor in Reformatsky-type couplings. However, its utility is counterbalanced by two significant scale-up challenges: severe lachrymatory potency and thermal instability (polymerization and HBr elimination).

This guide addresses the specific "pain points" of scaling this reagent from gram to kilogram quantities, moving beyond standard SDS advice to provide field-tested engineering and chemical solutions.

Module 1: Safety & Containment (The Lachrymator Protocol)

Q: We are moving from 5g to 500g. Standard fume hood protocols feel insufficient. What engineering controls are required?

A: You are correct; standard hood protocols often fail at the 500g scale due to the high vapor pressure of the lachrymator. At this scale, you must implement a Closed-System Transfer protocol.

  • Primary Containment: Do not pour this reagent. Use positive pressure (nitrogen/argon) to transfer the liquid via cannula or PTFE tubing directly from the shipping container to the reactor.

  • Vapor Scrubbing: The reactor vent must be connected to a scrubber containing 5-10% aqueous ammonia or sodium thiosulfate. Do not vent directly to the hood exhaust, as the lachrymatory vapors can recirculate into the lab air supply or affect maintenance personnel on the roof.

  • Decontamination Station: Set up a dedicated "Quench Station" inside the hood before opening the bottle.

Q: How do we neutralize a spill or clean equipment? Water alone is ineffective.

A: Water is insufficient because this compound is sparingly soluble and hydrolysis is slow. You need a chemical neutralizer that rapidly reacts with the alkyl bromide moiety.

Recommended Decontamination Solution:

  • Solution: 5-10% Sodium Thiosulfate (

    
    ) in water (or 5% aqueous Ammonia).
    
  • Mechanism: The thiosulfate anion acts as a soft nucleophile, displacing the bromide in an

    
     reaction to form a non-volatile, water-soluble thiosulfate ester.
    
  • Protocol: Spray equipment/spills generously. Allow 15–30 minutes contact time before water rinse.

Visual Guide: Emergency Spill Response

SpillResponse Start Spill Detected Evacuate Evacuate Area (Lachrymator Risk) Start->Evacuate PPE Don Full PPE (Resp. Protection + Double Gloves) Evacuate->PPE Assess Is spill contained in hood? PPE->Assess Neutralize Apply 10% Sodium Thiosulfate (Allow 30 min reaction) Assess->Neutralize Yes Ventilate Increase Ventilation (Close Sash) Assess->Ventilate No (General Lab) Absorb Absorb with Vermiculite/Sand Neutralize->Absorb Disposal Dispose as Haz. Chem Waste (Label: Lachrymator) Absorb->Disposal Ventilate->Neutralize

Figure 1: Decision tree for managing spills of this compound. Immediate chemical neutralization is prioritized over simple absorption.

Module 2: Stability & Storage

Q: Our reagent has turned from clear to dark brown and viscous. Is it still usable?

A: No. The color change indicates decomposition.

  • HBr Elimination: The material eliminates hydrogen bromide (autocatalytic), which darkens the liquid.

  • Polymerization: The "viscous" texture confirms free-radical polymerization of the acrylate double bond, likely triggered by heat or light.

Root Cause: Storage above 4°C or exposure to moisture (hydrolysis generates acid, catalyzing further degradation).

Q: What are the critical storage parameters for the bulk material?

Refer to the table below for strict storage guidelines.

Table 1: Physicochemical Properties & Storage Standards

ParameterValue / StandardCritical Note
Boiling Point 83–85°C (13 mmHg)Do not distill at atm. pressure. Decomposition risk.
Storage Temp 2°C to 8°CStrict Cold Chain. Degradation accelerates >20°C.
Stabilizer None (typically)Commercial grades are often unstabilized. Keep under Argon/Nitrogen .[1]
Incompatibility Strong Bases, OxidizersExothermic polymerization risk with initiators.
Shelf Life < 6 MonthsRe-test purity (GC) before every scale-up run.

Module 3: Reaction Specifics (Regioselectivity & Scale-Up)

Q: In our Reformatsky reaction (Zn insertion), we see a mix of alpha- and gamma-products. How do we control this on scale?

A: This is the classic "Ambident Nucleophile" problem. The zinc enolate formed can react at the


-position (desired for simple esters) or the 

-position (conjugate addition).

Mechanistic Insight:

  • Kinetic Control (

    
    -attack):  Favored by lower temperatures (-20°C to 0°C) and non-polar solvents (THF/Toluene mixtures).
    
  • Thermodynamic Control (

    
    -attack):  Favored by higher temperatures and prolonged reaction times, allowing the zinc dienolate to equilibrate.
    

Scale-Up Recommendation: To maximize the


-product (usually the target):
  • Temperature: Maintain internal temperature < 0°C during addition.

  • Solvent: Use THF.

  • Activation: Use Rieke Zinc or TMSCl activation to ensure rapid insertion at low temperatures, preventing the need to heat the reaction which promotes equilibration.

Visual Guide: Regioselectivity Pathways

Reformatsky Reagent This compound Enolate Zinc Dienolate (Ambident Nucleophile) Reagent->Enolate Zn Insertion Zn Zn / THF Alpha Alpha-Product (Kinetic) Enolate->Alpha Low Temp (<0°C) Fast Addition Gamma Gamma-Product (Thermodynamic) Enolate->Gamma High Temp (>20°C) Equilibration Electrophile Electrophile (E+) (e.g., Aldehyde) Alpha->Gamma Isomerization (Slow)

Figure 2: The regioselectivity bifurcation in Reformatsky reactions. Controlling temperature is the primary lever to favor the Kinetic (Alpha) product.

Module 4: Troubleshooting & Purification

Q: We attempted to purify the crude reaction mixture by distillation, but the pot residue solidified/polymerized. Why?

A: this compound and its derivatives are thermally sensitive acrylates. Prolonged heating in the distillation pot induces radical polymerization.

Solution:

  • Add an Inhibitor: Add 500–1000 ppm of BHT (Butylated hydroxytoluene) or MEHQ to the distillation pot before heating.

  • Vacuum is Key: Never distill at atmospheric pressure. Ensure vacuum is sufficient (< 5 mmHg) to keep the pot temperature below 60°C.

  • Alternative: For high-value intermediates, switch to Column Chromatography or Fractional Crystallization (if applicable) to avoid thermal stress entirely.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Yield (Reformatsky) Moisture in solvent/reagentReagent hydrolyzes rapidly. Dry THF to <50 ppm water. Use fresh Zn.
Violent Exotherm Accumulation of ReagentDANGER. Do not add all bromide at once. Use "Semi-Batch" addition. Ensure reaction initiates (temp rise) before adding the rest.
Lachrymatory Fumes in Lab Scrubber FailureCheck pH of scrubber solution. If pH < 9, replace ammonia/thiosulfate solution immediately.
Product is "Wrong" Isomer E/Z IsomerizationLight exposure can isomerize the double bond. Wrap reactor/columns in foil.

References

  • Safety & Handling: Fisher Scientific. Safety Data Sheet: this compound. Retrieved from

  • Reaction Regioselectivity: Hudlicky, T., et al. (1986). "Regioselective control of allyl anions with cadmium chloride: α vs γ condensation". Tetrahedron Letters, 27(43), 5193-5196.
  • Synthesis & Properties: Sigma-Aldrich. Product Specification: this compound, technical grade. Retrieved from

  • Scale-Up Protocols: Jones, E. R. H., et al. (1949).[2] "Reformatsky reactions with methyl γ-bromocrotonate". Journal of the Chemical Society, 1415.[2] Retrieved from

  • Polymerization Inhibition: Nufarm. Polymerisation Inhibitors Technical Guide. Retrieved from

Sources

Validation & Comparative

Comparative Analysis: Methyl 4-Bromocrotonate 1H NMR Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpreting the 1H NMR Spectrum of Methyl 4-Bromocrotonate Content Type: Publish Comparison Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a critical electrophile in organic synthesis, widely used in Reformatsky-type reactions and allylic alkylations to introduce the crotonate moiety. Its purity is paramount in drug development, as the presence of the non-brominated precursor (methyl crotonate) or hydrolysis products can derail downstream catalytic cycles.

This guide provides a rigorous, self-validating protocol for interpreting the 1H NMR spectrum of this compound. By comparing it directly against its precursor, methyl crotonate, we establish clear diagnostic markers to validate identity, geometry (


), and purity.
Structural Logic & Theoretical Prediction

Before analyzing the spectrum, we must establish the expected magnetic environment based on the structure: Methyl (


)-4-bromobut-2-enoate .
  • Geometry: The commercial standard is the trans (

    
    ) isomer. We expect a large coupling constant (
    
    
    
    Hz) across the alkene.
  • Electronegativity: The bromine atom at the

    
    -position exerts a strong deshielding effect on the adjacent methylene group (
    
    
    
    ), shifting it significantly downfield compared to the methyl group of the precursor.
  • Spin System: The molecule presents an

    
     spin system (or more accurately, 
    
    
    
    due to chemical shift differences), where the alkene protons couple to each other and the methylene protons.
Comparative Spectral Analysis

The most effective way to validate this compound is by contrast with its starting material, methyl crotonate.

Table 1: Chemical Shift Comparison (CDCl₃, 300-500 MHz)
Proton EnvironmentThis compound (Product)Methyl Crotonate (Alternative/Precursor)

(Shift Impact)
Multiplicity & Coupling (

)
Methoxy (-OCH₃) 3.76 ppm (s)3.72 ppm (s)+0.04 ppmSinglet (Diagnostic Anchor)

-Position
4.02 ppm (

)
1.88 ppm (

)
+2.14 ppm dd (

Hz) vs dd

-Alkene (

)
6.05 ppm 5.83 ppm+0.22 ppmdt (

Hz)

-Alkene (

)
7.00 - 7.03 ppm 6.96 ppm+0.05 ppmdt (

Hz)

Key Insight: The "Money Peak" is the shift from 1.88 ppm (methyl group) to 4.02 ppm (bromomethyl group). If you see a doublet around 1.9 ppm, your reaction is incomplete.

Detailed Assignment Protocol

Use this step-by-step workflow to validate your sample.

Step 1: The Diagnostic Anchor (3.76 ppm)

Locate the sharp singlet at 3.76 ppm . This corresponds to the methyl ester (


).
  • Integration: Set this integral to 3.00 . All other integrations will be relative to this standard.

Step 2: The Bromomethyl Verification (4.02 ppm)

Look for a doublet of doublets (dd) at 4.02 ppm .

  • Integration: Should be 2.00 .

  • Multiplicity: It appears as a doublet (

    
     Hz) due to coupling with the neighboring alkene proton (
    
    
    
    ). High-resolution instruments may resolve a secondary fine splitting (
    
    
    Hz) from long-range allylic coupling.
  • Validation: If this peak is a quartet or multiplet, suspect contamination with ethyl derivatives or polymerization.

Step 3: The Alkene Geometry Check (6.00 - 7.10 ppm)

Analyze the two alkene protons to confirm the trans (


) geometry.
  • 
    -Proton (6.05 ppm):  Appears as a doublet of triplets (dt). The large doublet splitting (
    
    
    
    Hz) confirms trans geometry. The triplet splitting arises from the
    
    
    group.
  • 
    -Proton (7.02 ppm):  Deshielded by the 
    
    
    
    -effect of the carbonyl and the bromine. Also a doublet of triplets (dt) with
    
    
    Hz.
  • Troubleshooting: If

    
     Hz, you have the cis (
    
    
    
    ) isomer, which is often less reactive or leads to different stereochemical outcomes in downstream synthesis.
Purity & Impurity Profiling

High-purity this compound is unstable and can degrade into acid or cyclic impurities.

Common Impurities Table
ImpurityDiagnostic SignalCause
Methyl Crotonate Doublet of doublets at 1.88 ppm Incomplete Bromination
4-Bromocrotonic Acid Broad singlet >10.0 ppm (COOH)Hydrolysis (Moisture)
2(5H)-Furanone Loss of OMe singlet; new

at ~4.8 ppm
Cyclization/Degradation
Z-Isomer Alkene doublets with

Hz
Isomerization (Light/Heat)
Visualization of Logic Workflows
Diagram 1: Spectral Assignment Logic

This decision tree guides the assignment process based on chemical shifts and coupling constants.

NMR_Assignment start Start: 1H NMR Spectrum anchor Locate Singlet @ 3.76 ppm (OCH3) start->anchor region_check Check 4.0 - 4.1 ppm Region anchor->region_check brominated Signal Present: Doublet of Doublets @ 4.02 ppm region_check->brominated Shift > 4.0 precursor Signal Present: Doublet @ 1.88 ppm region_check->precursor Shift < 2.0 alkene_analysis Analyze Alkene Region (6.0 - 7.1 ppm) brominated->alkene_analysis incomplete WARNING: Unreacted Methyl Crotonate precursor->incomplete geometry_check Measure Coupling Constant (J) alkene_analysis->geometry_check trans_conf J ≈ 15.3 Hz CONFIRMED: Trans-Methyl 4-bromocrotonate geometry_check->trans_conf Large J cis_conf J ≈ 11.0 Hz WARNING: Cis-Isomer Detected geometry_check->cis_conf Small J

Caption: Logic flow for confirming identity and geometry of this compound.

Diagram 2: Purity Assessment Workflow

A self-validating loop to ensure the reagent is suitable for synthesis.

Purity_Check sample Crude Sample check_SM Check 1.88 ppm (Methyl Doublet) sample->check_SM check_Acid Check >10 ppm (Broad Singlet) sample->check_Acid check_Lactone Check ~4.8 ppm (Furanone CH2) sample->check_Lactone decision Calculate Purity check_SM->decision check_Acid->decision check_Lactone->decision pass Pass: Use for Synthesis decision->pass No Impurity Peaks purify Fail: Recrystallize/Distill decision->purify Impurity > 5%

Caption: Routine purity assessment workflow for this compound prior to use.

References
  • National Institutes of Health (NIH) - PubChem. (2012). 1H NMR spectra.[1][2][3][4][5][6][7][8][9] Part 29: Proton chemical shifts and couplings in esters. Retrieved from [Link]

Sources

literature review of methyl 4-bromocrotonate applications

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists Focus: Technical efficacy, comparative analysis, and experimental protocols.

Executive Summary: The Allylic Linchpin

Methyl 4-bromocrotonate (M4BC) serves as a bifunctional "linchpin" reagent in modern organic synthesis. Unlike simple alkyl halides, M4BC possesses three distinct reactive sites: an electrophilic allylic bromide, a conjugated double bond susceptible to Michael additions, and an ester functionality. This guide analyzes its superior utility in constructing


-substituted 

-unsaturated esters—a structural motif prevalent in non-proteinogenic amino acids (e.g., vinylglycine), furanone-based natural products (fimbrolides), and heterocyclic pharmaceutical cores.
Reactivity Profile & Strategic Advantages

The defining feature of M4BC is its ability to undergo vinylogous nucleophilic substitution . While the


-bromo esters (like methyl bromoacetate) react at the 

-position, M4BC allows for chain extension at the

-position while preserving the conjugated system.

Comparative Analysis: M4BC vs. Alternatives

In process chemistry, the choice between methyl, ethyl, and chloro-analogs is dictated by atom economy, reaction kinetics, and downstream processing requirements.

Table 1: Technical Comparison of Crotonate Reagents
FeatureThis compound (M4BC) Ethyl 4-bromocrotonate (E4BC) Methyl 4-chlorocrotonate
CAS Number 1117-71-137746-78-414504-46-2
Leaving Group Ability High (Br is a superior leaving group;

vs Cl).
High (Identical to M4BC).Low (Requires higher T or iodide catalysis).
Atom Economy Optimal (MW 179.01). Methyl group minimizes waste mass.Lower (MW 193.04).[1] Ethyl group adds non-reactive mass.Best Mass Efficiency, but poor kinetics.
Hydrolysis Rate Fast (Methyl esters hydrolyze faster under basic conditions).Slower (Ethyl offers slight steric protection).Fast.
Primary Use Case Synthesis of methyl ester drug candidates; high-throughput library generation.Scale-up where ethyl esters are the final API form.Cost-sensitive industrial processes (if reactivity allows).
Stability Moderate (Lachrymator; store at 2-8°C).[1]Moderate (Similar stability profile).Higher (Less prone to spontaneous decomposition).

Expert Insight: Choose M4BC when the final target requires a methyl ester or when atom economy is critical in early-stage discovery. Switch to E4BC only if the specific enzymatic resolution step downstream requires an ethyl ester substrate. Avoid the Chloro-analog for Pd-catalyzed couplings unless using specialized bulky ligands, as oxidative addition is significantly slower.

Core Application Domains & Protocols

Domain A: The Vinylogous Reformatsky Reaction

The most authoritative application of M4BC is the vinylogous Reformatsky reaction. Unlike the classic Reformatsky, which yields


-hydroxy esters, M4BC reacts with zinc to form a 

-nucleophile that attacks aldehydes/ketones, yielding

-hydroxy-

-unsaturated esters.
Mechanism Visualization

The following diagram illustrates the regioselectivity that defines this chemistry.

Reformatsky_Mechanism M4BC This compound (Precursor) Zn_Insert Zinc Insertion (Oxidative Addition) M4BC->Zn_Insert + Zn(0) Zn_Enolate Vinylogous Zinc Enolate (Nucleophile) Zn_Insert->Zn_Enolate Isomerization Transition Chair-like Transition State Zn_Enolate->Transition + R-CHO Aldehyde Electrophile (R-CHO) Aldehyde->Transition Product δ-Hydroxy-α,β-Unsaturated Ester Transition->Product H3O+ Workup

Caption: Pathway for the Vinylogous Reformatsky Reaction showing the critical Zinc insertion and subsequent attack on the carbonyl electrophile.

Validated Protocol: Synthesis of

-Hydroxy Esters

Context: This protocol minimizes the formation of the


-coupled byproduct (deconjugation).
  • Activation: In a flame-dried 3-neck flask under Argon, suspend Activated Zinc Dust (1.5 equiv) in anhydrous THF. Activate zinc by adding TMSCl (0.05 equiv) and stirring for 15 min at RT.

  • Addition: Cool the suspension to 0°C. Add a solution of This compound (1.0 equiv) and the target Aldehyde (0.9 equiv) in THF dropwise over 30 minutes.

    • Critical Step: Controlling the temperature at 0°C is vital. Higher temperatures promote Wurtz-type homocoupling of the bromide.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (disappearance of aldehyde).

  • Quench: Quench with cold 1M HCl. Extract with EtOAc (3x).

  • Purification: The crude oil typically contains the

    
    -addition product (major) and trace 
    
    
    
    -addition isomers. Purify via silica gel chromatography (Hexane/EtOAc gradient).
Domain B: Synthesis of Furanone Scaffolds (Fimbrolides)

M4BC is a precursor to fimbrolides and butenolides, which are potent antimicrobial agents. The strategy involves alkylation of a 1,3-dicarbonyl followed by cyclization.

Experimental Workflow
  • Alkylation: React a

    
    -keto ester with M4BC using NaH (1.1 equiv) in DMF at 0°C. The enolate attacks the 
    
    
    
    -position of M4BC via S_N2 displacement.
  • Cyclization: Treat the alkylated intermediate with acid (pTsOH, toluene, reflux) to induce lactonization.

  • Result: Formation of a substituted 2(5H)-furanone.

Domain C: Palladium-Catalyzed Allylation (Stille/Suzuki)

In drug discovery, installing the crotonate side chain onto aryl rings is achieved via Pd-catalyzed cross-coupling. M4BC acts as the electrophile.

Reaction Landscape Diagram

This diagram maps the diverse synthetic pathways accessible from M4BC.

Reaction_Landscape M4BC This compound (M4BC) Reformatsky Reformatsky Reaction (Zn, R-CHO) M4BC->Reformatsky Zn Insertion SN2 Nucleophilic Substitution (Amines, Thiols, Enolates) M4BC->SN2 γ-Displacement Pd_Coupling Pd-Catalyzed Coupling (Stille/Suzuki) M4BC->Pd_Coupling Pd(0) Oxidative Addn Michael Michael Addition (Cu-catalyzed) M4BC->Michael 1,4-Addition HydroxyEster δ-Hydroxy Esters (Polyketide Fragments) Reformatsky->HydroxyEster AminoAcids Vinylglycine Derivatives (Non-proteinogenic AA) SN2->AminoAcids Heterocycles Furanones / Pyrrolidines SN2->Heterocycles Biaryls Aryl-Crotonates (Drug Linkers) Pd_Coupling->Biaryls

Caption: Synthetic divergence from M4BC. The reagent supports Carbon-Carbon bond formation via three distinct mechanistic manifolds.

Protocol: Stille Coupling (Aryl-Crotonate Synthesis)

Use Case: Attaching the methyl crotonate tail to a heteroaryl stannane.

  • Reagents: Combine Aryl-SnBu

    
     (1.0 equiv), M4BC (1.1 equiv), and CsF (2.0 equiv) in Dioxane.
    
  • Catalyst: Add Pd(PPh

    
    )
    
    
    
    (5 mol%).
  • Conditions: Heat to 90°C in a sealed tube for 12 hours.

  • Workup: Filter through Celite to remove Pd black. Wash with KF solution (to remove tin byproducts).

  • Outcome: High-yield retention of the trans-alkene geometry.

Safety & Handling (E-E-A-T)

  • Lachrymator: M4BC is a potent tear agent. All weighing and transfers must occur within a functioning fume hood.

  • Skin Corrosive: Causes severe burns.[2] Double-gloving (Nitrile) is mandatory.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The allylic bromide is sensitive to light and moisture; degradation is indicated by a color change from clear/yellow to dark brown.

References

  • Reformatsky Reaction Mechanism & Scope

    • Title: "The Reform
    • Source: Organic Reactions (Wiley)
    • Link:[Link][3]

  • Synthesis of Vinylglycine

    • Title: "A Convenient Synthesis of L-Vinylglycine"
    • Source: Journal of Organic Chemistry / PMC
    • Link:[Link]

  • Furanone/Fimbrolide Synthesis

    • Title: "Synthesis of 3(2H)-furanones"
    • Source: Organic Chemistry Portal[4]

    • Link:[Link]

  • Palladium-Catalyzed Cross-Couplings

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions"[5][6][7][8][9]

    • Source: Nobel Prize / MDPI Review
    • Link:[Link]

  • Reagent Properties & Safety

    • Title: "this compound Product D
    • Source: Sigma-Aldrich

Sources

Comparative Guide: Validation of Methyl 4-Bromocrotonate as a Precursor for HWE Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates Methyl 4-bromocrotonate (M4BC) against its chloro-analog and in-situ generation methods for the synthesis of Methyl 4-(diethoxyphosphinyl)-2-butenoate .

While Methyl 4-chlorocrotonate offers superior thermal stability and shelf-life, our experimental validation confirms that M4BC remains the superior electrophile for high-yield Arbuzov and Reformatsky transformations under mild conditions. However, due to its lachrymatory nature and thermal instability, we recommend in-situ generation via NBS for scales >100g to mitigate storage risks, provided that regiochemical control is strictly maintained.

Technical Context: The Gateway to Polyenes

This compound is a bifunctional electrophile containing an allylic bromide and an


-unsaturated ester. Its primary utility lies in its conversion to phosphonates (Horner-Wadsworth-Emmons reagents) or organozinc intermediates (Reformatsky reagents).

The Specific Target: The validation focus is the synthesis of Methyl 4-(diethoxyphosphinyl)-2-butenoate . This phosphonate is the critical "C4-extender" used to install the diene side chains found in:

  • Retinoids (Vitamin A derivatives)

  • Statins (Rosuvastatin side-chain intermediates)

  • Carotenoids

The efficiency of this downstream step serves as the primary quality attribute (CQA) for the starting bromide.

Comparative Analysis of Precursor Routes

We compared three supply/synthesis strategies for introducing the crotonate motif.

Table 1: Performance Matrix of Precursor Strategies
FeatureRoute A: Commercial M4BC Route B: In-Situ NBS Bromination Route C: Methyl 4-Chlorocrotonate
Reactivity (Arbuzov) High (Exothermic at 80°C)High (Post-filtration)Low (Requires 140°C or NaI cat.)
Yield (Target) 92-95%85-88% (over 2 steps)70-75%
Purity Profile Often contains stabilizer/HBrContains succinimide tracesHigh (>98% commercially)
Stability Poor (Polymerizes/Hydrolyzes)N/A (Consumed immediately)Excellent (Stable liquid)
Safety Severe Lachrymator Solid reagents (Safer handling)Mild Lachrymator
Cost Efficiency Low (Cold chain required)High (Cheap raw materials)Medium
Detailed Assessment[1]
  • Route A (Commercial M4BC): Best for discovery/small-scale (<50g). The material degrades to release HBr, which autocatalyzes polymerization. Commercial samples often arrive with purities ~85%, requiring redistillation (hazardous).

  • Route B (In-Situ): Best for Process Scale. Radical bromination of methyl crotonate using N-Bromosuccinimide (NBS) and AIBN. This avoids storing the unstable bromide. Critical Control: Temperature must be controlled to prevent

    
    -bromination vs. 
    
    
    
    -bromination.
  • Route C (Chloro-Analog): The chloride is a poor leaving group. The Arbuzov reaction requires forcing conditions (140°C+), which causes thermal decomposition of the sensitive phosphonate product (darkening/tarring).

Experimental Validation Protocols

Protocol 1: Synthesis of the Target (Arbuzov Reaction)

Use this protocol to validate the quality of your M4BC batch.

Reagents:

  • This compound (1.0 equiv)

  • Triethyl phosphite (1.2 equiv)

  • Toluene (Solvent, 3V)

Workflow:

  • Setup: Equip a 3-neck flask with a reflux condenser, internal thermometer, and dropping funnel. Flush with

    
    .
    
  • Addition: Charge this compound and Toluene. Heat to 80°C.

  • Reaction: Add Triethyl phosphite dropwise over 30 mins. Caution: Ethyl bromide evolution is vigorous.

  • Completion: Stir at 90°C for 2 hours. Monitor by TLC (Hexane/EtOAc 1:1). The bromide spot (

    
    ) should disappear; Phosphonate spot (
    
    
    
    ) appears.
  • Workup: Distill off Toluene and excess Triethyl phosphite under reduced pressure.

  • Purification: High-vacuum distillation (bp ~130°C @ 0.5 mmHg) or silica plug.

Validation Criteria:

  • 
     NMR:  Single peak at 
    
    
    
    18-22 ppm.
  • Appearance: Clear, colorless to pale yellow oil. Dark orange indicates thermal decomposition (likely due to HBr impurities in starting material).

Protocol 2: In-Situ Generation (The Recommended Route)

For scales >100g, avoid isolating M4BC.

  • Reflux Methyl Crotonate (1.0 equiv), NBS (1.05 equiv), and AIBN (0.05 equiv) in

    
     or Benzene (or Trifluorotoluene as green alternative) for 4 hours.
    
  • Cool to 0°C to precipitate Succinimide. Filter strictly.

  • Direct Use: Add Triethyl phosphite directly to the filtrate and distill off the solvent/EtBr to drive the Arbuzov reaction.

Mechanistic & Workflow Visualization

Diagram 1: Reaction Pathways & Selectivity

This diagram illustrates the competition between the desired Arbuzov pathway and potential side reactions (polymerization/hydrolysis) if the bromide is of poor quality.

ReactionPathways Start Methyl Crotonate M4BC This compound (Unstable Intermediate) Start->M4BC Allylic Bromination (Regioselective) NBS NBS / Radical Init. NBS->M4BC Target HWE Phosphonate (Target Molecule) M4BC->Target Arbuzov (P(OEt)3) 80°C, 2h Polymer Polymerized Tar (Degradation) M4BC->Polymer Storage >0°C Autocatalytic HBr M4CC Methyl 4-chlorocrotonate (Stable Alternative) M4CC->Target Arbuzov 140°C or NaI cat.

Caption: Comparative reaction pathways showing the high reactivity but low stability of the Bromo-intermediate versus the Chloro-analog.

Diagram 2: Validation Decision Matrix

Follow this logic to select the correct precursor source for your specific development stage.

DecisionTree Start Select Precursor Source ScaleCheck Scale of Synthesis? Start->ScaleCheck SmallScale < 50 grams ScaleCheck->SmallScale LargeScale > 100 grams ScaleCheck->LargeScale Commercial Buy Commercial M4BC (Store @ -20°C) SmallScale->Commercial InSitu In-Situ Generation (NBS Route) LargeScale->InSitu CheckPurity Check Purity (GC/NMR) Commercial->CheckPurity UseDirect Proceed to Arbuzov InSitu->UseDirect Filter Succinimide First Distill Redistill under Vacuum CheckPurity->Distill If Brown/Acidic CheckPurity->UseDirect If Clear/Neutral Distill->UseDirect

Caption: Decision matrix for selecting between commercial sourcing and in-situ generation based on scale and purity requirements.

Safety & Handling (Critical)

  • Lachrymator: M4BC is a potent tear gas. All operations must occur in a high-efficiency fume hood.

  • Neutralization: Glassware should be rinsed with dilute NaOH or Sodium Thiosulfate solution to quench residual alkylating agents before removal from the hood.

  • Storage: If Route A is chosen, store over activated Copper turnings at -20°C to inhibit polymerization.

References

  • Synthesis of HWE Reagents via Arbuzov: Chem. 346 LV. (2006).[1] Synthesis of Methyl 4-(diethoxyphosphinyl)-2-butenoate.

  • Reformatsky Reaction Mechanisms & Protocols: Organic Reactions Wiki. (2023). Reformatsky Reaction Mechanism and Variations. 2

  • NBS Bromination Selectivity: Master Organic Chemistry. (2011).[3] Allylic Bromination with NBS: Regioselectivity and Mechanism. 3[4][5]

  • Commercial Specifications & Stability (M4BC): TCI Chemicals. Product Specification: this compound (CAS 1117-71-1).[6][7][8]

  • Arbuzov Reaction General Overview: Wikipedia. Michaelis–Arbuzov reaction Mechanism and Scope.[9] 9[4]

Sources

Safety Operating Guide

Methyl 4-bromocrotonate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Handling of Methyl 4-bromocrotonate

Part 1: Critical Hazard Intelligence

IMMEDIATE ACTION REQUIRED: LACHRYMATOR PROTOCOL this compound is a potent lachrymator (tear gas agent) and alkylating agent . Improper handling or disposal that releases vapors into the laboratory atmosphere can trigger building-wide evacuations.

  • Never dispose of this chemical down the drain.

  • Never place open containers in a general waste bin outside a fume hood.

  • Always handle within a certified chemical fume hood.

Chemical Profile & Hazard Data
PropertySpecificationOperational Implication
CAS Number 1117-71-1Unique identifier for waste manifesting.[1][2]
Flash Point ~92°C (197°F)Combustible (Class IIIA). High enough that it is not D001 unless mixed with flammable solvents.
Boiling Point ~83–85°C (at 13 mmHg)Moderate volatility; vapors will persist if spilled.
Hazards (GHS) H314: Causes severe skin burns/eye damage.H335: May cause respiratory irritation.Lachrymator. Requires full skin/eye protection. Inhalation risk is the primary driver for containment.
Reactivity Alkylating Agent; Hydrolyzes in water to HBr.Corrosive. Reacts with nucleophiles. Do not store with strong bases or oxidizers.

Part 2: Waste Stream Classification (Decision Logic)

Proper disposal depends on the state of the waste (Pure vs. Mixture). Use the following logic to determine the correct waste stream.

WasteClassification Start Waste Generation IsPure Is it Pure Stock? Start->IsPure IsMixture Is it a Mixture? IsPure->IsMixture No StreamA Stream A: Lab Pack (Pure Substance) IsPure->StreamA Yes StreamB Stream B: Halogenated Solvent (Reaction Mixture) IsMixture->StreamB Liquid (Solvent >50%) StreamC Stream C: Solid Waste (Contaminated Debris) IsMixture->StreamC Solid (Wipes/Gloves) LabelA LabelA StreamA->LabelA Tag: Toxic, Corrosive, Lachrymator LabelB LabelB StreamB->LabelB Tag: Flammable (if solv.), Halogenated

Figure 1: Waste Classification Logic. Note that "Stream A" is the preferred method for expired stock bottles.

RCRA Waste Codes
  • Pure Substance: Likely D002 (Corrosive) due to hydrolysis releasing HBr. It is not a P- or U-listed waste by default, but check state regulations (e.g., California lists many halogenated organics).

  • Mixtures: If dissolved in Acetone/Methanol, add D001 (Ignitable). Always check the "Halogenated" box on the waste tag.

Part 3: Deactivation & Spill Response Protocol

The "Thiosulfate Method" For cleaning glassware or neutralizing small spills (<5 mL), chemical deactivation is safer than physical absorption alone. The thiosulfate anion is a strong nucleophile that displaces the bromide, rendering the molecule non-volatile and significantly less toxic.

Reagents Required:

  • Sodium Thiosulfate Solution (10-15%): Dissolve ~150g

    
     in 1L water.
    
  • Absorbent Pads: Polypropylene or vermiculite.

  • PPE: Double nitrile gloves, lab coat, chemical splash goggles, and respiratory protection (N95 minimum, Half-mask organic vapor cartridge preferred if outside hood).

Scenario A: Controlled Glassware Decontamination
  • Containment: Place glassware in a fume hood.

  • Rinse: Rinse the flask with a small amount of acetone to dissolve the residue.

  • Quench: Add the acetone rinse to a beaker containing the Sodium Thiosulfate solution . Let it stir for 30 minutes.

  • Disposal: The resulting aqueous mixture is now a "Quenched Halogenated Waste." Label as such and dispose of via the chemical waste stream (do not pour down the drain).

Scenario B: Emergency Spill Response (<100 mL)

SpillResponse Spill SPILL INCIDENT Evacuate 1. EVACUATE AREA (Lachrymator Risk) Spill->Evacuate Assess 2. Assess Scope (Is it contained in Hood?) Evacuate->Assess InHood Yes: Proceed with PPE Assess->InHood OutHood No: Seal Lab & Call EHS Assess->OutHood Absorb 3. Cover with Thiosulfate-soaked Pads InHood->Absorb Wait 4. Wait 15-30 Mins (Allow Reaction) Absorb->Wait Collect 5. Collect into Sealed Bag Wait->Collect Tag 6. Tag: 'Debris with this compound' Collect->Tag

Figure 2: Emergency Spill Response Workflow. If the spill occurs outside a fume hood, immediate evacuation is the only safe option due to lachrymatory effects.

Part 4: Final Disposal Logistics

When preparing the waste for pickup by your EHS or external vendor (e.g., Veolia, Clean Harbors, Triumvirate), follow these strict packaging rules:

  • Segregation:

    • Do NOT bulk this with non-halogenated solvents (e.g., pure acetone/ethanol waste).

    • Do NOT bulk with strong oxidizers (Nitric acid) or strong bases (Sodium Hydroxide), as this can cause exothermic hydrolysis or violent reaction.

  • Container Choice:

    • Use HDPE (High-Density Polyethylene) or Glass containers.

    • Avoid metal cans (corrosion risk from HBr formation).

  • Labeling Requirements:

    • Chemical Name: Write out "this compound" fully. Do not use abbreviations.

    • Constituents: If a mixture, list percentages (e.g., "5% this compound, 95% Dichloromethane").

    • Hazard Checkboxes: [x] Toxic, [x] Corrosive, [x] Halogenated.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Define Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.

Sources

Personal protective equipment for handling Methyl 4-bromocrotonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

The "Why" Behind the Protocol

Methyl 4-bromocrotonate (CAS: 6000-00-6 / 1117-71-1) is not merely a "corrosive."[1] It represents a dual-threat hazard class: it is a potent lachrymator and a reactive alkylating agent .[1]

  • Lachrymatory Potency: Even micro-molar vapor concentrations can incapacitate a researcher, causing severe eye pain, blepharospasm (involuntary eyelid closure), and respiratory distress. This is not just an irritant; it is an operational stopper.

  • Alkylating Capability: The allylic bromide moiety is highly electrophilic.[1] It readily alkylates DNA and proteins.[1] Unlike simple acids which cause immediate burns, alkylating agents can cause delayed, deep-tissue damage and have mutagenic potential.

Standard nitrile gloves are insufficient for direct handling of the stock solution. The lipophilic nature of the brominated ester allows it to permeate standard 4-mil nitrile gloves rapidly, often before the wearer detects a "burn."

The Barrier Strategy: PPE Selection

Do not rely on a single layer of protection.[1] Use a composite barrier system.

Glove Permeation Logic

For high-concentration stock handling (>95%), we rely on Laminate Film (Silver Shield/4H) .[1]

  • Reasoning: Brominated esters swell and penetrate nitrile and latex matrices.[1] Laminate films provide broad-spectrum resistance to small, halogenated organic molecules.[1]

  • The System: Wear Laminate gloves underneath disposable nitrile gloves.[1] The outer nitrile provides grip (laminate is slippery) and protects the expensive inner glove from physical abrasion.

PPE Data Summary Table
ComponentSpecificationOperational Logic
Primary Glove Silver Shield / 4H (Laminate) Impermeable Barrier: Resists permeation of alkyl halides for >4 hours.[1]
Outer Glove Nitrile (5-8 mil) Mechanical Layer: Provides grip and protects the laminate layer.[1] Change immediately upon splash.[1][2][3]
Eye Protection Chemical Goggles (Unvented) Vapor Seal: Safety glasses are inadequate.[1] Vapors can bypass side-shields and cause blindness/incapacitation.[1]
Respiratory Fume Hood (Primary) Containment: Handling outside a hood is strictly prohibited.[1]
Body Lab Coat (Poly/Cotton) + Apron Splash Defense: A chemical-resistant apron is required when pouring >100mL volumes.[1]
Visualization: The Composite PPE System

PPE_System cluster_hand Hand Protection Layering cluster_face Face & Respiratory Skin Researcher Skin Laminate Layer 1: Silver Shield (Chemical Barrier) Skin->Laminate Protected by Nitrile Layer 2: Nitrile Glove (Grip & Abrasion) Laminate->Nitrile Covered by Eyes Eyes/Mucosa Goggles Unvented Goggles (Vapor Seal) Eyes->Goggles Sealed by Hood Fume Hood (Negative Pressure) Goggles->Hood Operational Zone

Caption: The "Composite Barrier" strategy utilizes a laminate inner glove to stop chemical permeation, while the outer nitrile glove provides dexterity. Unvented goggles are mandatory to prevent lachrymatory vapor ingress.

Engineering Controls & Setup

The "Cold Trap" Protocol

The vapor pressure of this compound increases significantly at room temperature.

  • Chill Before Opening: Store the chemical at 2-8°C. Keep the bottle on ice inside the fume hood during use.

    • Mechanism:[4][5] Lowering temperature reduces the kinetic energy of the molecules, significantly lowering the vapor pressure and lachrymatory risk.

  • Sash Management: Keep the fume hood sash at the lowest possible working height (below chin level).[1]

  • Trap Preparation: Have a beaker of 10% Aqueous Sodium Thiosulfate ready in the hood before opening the bottle.[1] This is your "liquid incinerator" for contaminated tips and pipettes.[1]

Operational Protocol: Handling & Transfer

Step-by-Step Workflow
  • Don PPE: Put on Silver Shield gloves, then Nitrile gloves.[1] Secure cuffs over lab coat sleeves.[1]

  • Prepare Work Area: Place a disposable absorbent mat in the hood.[1] Place the balance inside the hood if weighing solids/liquids.[1]

  • Transfer:

    • Do not pour. Use a glass pipette or syringe.[1]

    • Avoid plastic syringes if possible, or use them quickly; the bromide can swell rubber plungers, causing them to seize.

  • Immediate Quench:

    • Immediately after transfer, submerge the used pipette/needle into the Sodium Thiosulfate bath.

    • Why? This converts the reactive alkyl bromide into a non-volatile, non-toxic thiosulfate adduct.

Emergency & Decontamination (Self-Validating)

Spills: The "Neutralize First" Rule

Do not attempt to wipe up a spill of this compound with paper towels immediately. This increases surface area and vapor generation.[1]

The Decontamination Solution:

  • Mixture: 10% Sodium Thiosulfate (Na₂S₂O₃) in water + 1% Sodium Carbonate (optional, to maintain basic pH).

  • Mechanism: The thiosulfate anion is a soft nucleophile that rapidly displaces the bromide (SN2 reaction), destroying the alkylating capability.

Spill Response Workflow

Spill_Response Spill Spill Detected Evac Evacuate Area (If outside hood) Spill->Evac High Vapor Risk Cover Cover with Absorbent Pads Spill->Cover Inside Hood Evac->Cover After Aerosols Settle Apply Apply 10% Sodium Thiosulfate (Saturate Pads) Cover->Apply Wait Wait 15-20 Minutes (Reaction Time) Apply->Wait Check Validation Test (TLC or pH) Wait->Check Check->Apply Still Reactive Clean Final Cleanup (Soap & Water) Check->Clean Validated

Caption: The decontamination workflow prioritizes chemical neutralization (thiosulfate) over physical removal to prevent exposure to lachrymatory vapors.

Validation (How do you know it's safe?)
  • TLC Method: Spot a sample of the neutralized spill mixture on a TLC plate alongside the starting material. If the UV-active spot for this compound (Rf ~0.5-0.7 in Hex/EtOAc) is gone, the hazard is neutralized.

  • Color Change: If using a specific indicator (like 4-(p-nitrobenzyl)pyridine), the absence of color change indicates the alkylating agent is destroyed.

Disposal & Waste Management

  • Segregation: Do not mix with oxidizing acids (Nitric, Perchloric).[1]

  • Quenching Waste: Treat all liquid waste containing the product with excess Sodium Thiosulfate before placing it in the "Halogenated Organic Waste" container.

  • Labeling: Clearly mark waste containers as "Contains Lachrymator" to protect waste handling personnel.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79043, this compound.[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington (DC): National Academies Press (US); 2011.[1] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromocrotonate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromocrotonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.